molecular formula C15H17N3 B112287 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine CAS No. 214699-26-0

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Cat. No.: B112287
CAS No.: 214699-26-0
M. Wt: 239.32 g/mol
InChI Key: LZCBWYQNYNKFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a synthetically versatile nitrogen-containing heterocyclic scaffold of significant interest in pharmaceutical and medicinal chemistry research. This bicyclic system is a core structural component in the development of novel therapeutic agents, with published studies highlighting the pharmacological relevance of closely related 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. These compounds have been identified as potent inhibitors targeting protein-protein interactions, such as the allosteric lens epithelium-derived growth factor (LEDGF) binding site on HIV-1 integrase, representing a promising non-catalytic site approach to antiviral therapy . The naphthyridine core is a privileged structure in drug discovery, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial properties . The specific 6-benzyl substitution on the tetrahydropyridine ring is a critical structural feature that can be explored to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity in biological systems. Recent synthetic methodologies have been developed for the functionalization and rearrangement of related 7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine systems, underscoring the value of this scaffold for generating diverse chemical libraries for screening . This product is intended for research and development purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCBWYQNYNKFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446898
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214699-26-0
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of the novel heterocyclic compound, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and the core 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold to provide a robust predictive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar compounds for potential therapeutic applications. The content covers physicochemical properties, spectral data, proposed synthetic methodologies, and potential biological contexts, with a focus on clarity and practical utility for the drug development professional.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be estimated based on its chemical structure and data from analogous compounds. The core structure, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, provides a baseline for understanding the physicochemical characteristics of the molecule. The addition of a benzyl group at the 6-position is expected to significantly influence properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of this compound and its Core Scaffold

PropertyThis compound5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
IUPAC Name This compound5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
CAS Number 214699-26-0948306-78-3
Molecular Formula C₁₅H₁₇N₃C₈H₁₁N₃
Molecular Weight 239.32 g/mol 149.19 g/mol
Melting Point Data

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine CAS number 948306-78-3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 948306-78-3 (for the parent amine)

Disclaimer: The compound 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is listed by chemical suppliers, confirming its existence. However, a comprehensive review of publicly available scientific literature reveals a lack of specific data regarding its synthesis, experimental protocols, and biological activity. This guide provides information on the parent compound, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, and proposes a synthetic pathway to the title compound based on established chemical principles.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive cores for drug discovery programs. This guide focuses on the 6-benzyl substituted derivative, providing a technical overview for researchers and drug development professionals.

Physicochemical Properties

PropertyValue
CAS Number 948306-78-3
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
Appearance (Predicted) Solid
Solubility (Predicted) Soluble in organic solvents such as DMSO and methanol

Synthesis

While a specific protocol for this compound is not documented in peer-reviewed journals, a plausible synthetic route involves the N-benzylation of the parent amine.

Synthesis of the Parent Compound: 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

The synthesis of the tetrahydronaphthyridine core can be achieved through various methods, with a common approach being the Pictet-Spengler reaction.[1][2]

Experimental Protocol (Illustrative):

  • Preparation of the Pyridinylethylamine Precursor: A suitable substituted pyridine is functionalized to introduce an ethylamine side chain. This can involve steps like metalation, addition of a two-carbon unit, and subsequent amination.[1][2]

  • Pictet-Spengler Cyclization: The pyridinylethylamine intermediate is reacted with an aldehyde or its equivalent (e.g., ethyl glyoxylate) under acidic conditions. This reaction forms the tetrahydro-1,6-naphthyridine ring system.[1][2]

  • Introduction of the Amino Group: The 3-amino group can be introduced at a later stage through methods such as nitration followed by reduction, or through amination of a suitable precursor.

Proposed N-Benzylation of the Parent Amine

The introduction of a benzyl group at the 6-position can be achieved through standard N-alkylation techniques.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).

  • Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield this compound.

Proposed Synthesis Workflow:

G cluster_0 Synthesis of Parent Amine cluster_1 N-Benzylation Substituted_Pyridine Substituted_Pyridine Pyridinylethylamine Pyridinylethylamine Substituted_Pyridine->Pyridinylethylamine Multistep Tetrahydronaphthyridine_Core Tetrahydronaphthyridine_Core Pyridinylethylamine->Tetrahydronaphthyridine_Core Pictet-Spengler Parent_Amine 5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine Tetrahydronaphthyridine_Core->Parent_Amine Amination Target_Compound 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine Parent_Amine->Target_Compound Benzyl_Halide, Base

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound is not specifically reported, the broader class of naphthyridines and their tetrahydro derivatives are known to exhibit a range of pharmacological effects. These include anticancer, anti-inflammatory, and antibacterial properties.[3][4]

For instance, derivatives of the related 1,5-naphthyridine have shown inhibitory activity against various kinases, which are crucial components of cellular signaling pathways.[3] Substituted tetrahydrobenzo[b][1][5]naphthyridines have been investigated for their potential as acetylcholinesterase inhibitors.[5]

Given that the introduction of a benzyl group can significantly modulate the pharmacological profile of a molecule by altering its steric and electronic properties, it is plausible that the title compound could interact with various biological targets.

Hypothetical Signaling Pathway Interaction:

G Target_Compound 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine Kinase Protein Kinase Target_Compound->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Phosphorylated_Substrate Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Future Directions

The lack of published data on this compound presents an opportunity for further research. Key areas for investigation would include:

  • Development and optimization of a synthetic route.

  • Comprehensive characterization of its physicochemical properties.

  • Screening for biological activity against a panel of relevant targets (e.g., kinases, GPCRs, ion channels).

  • In vitro and in vivo studies to determine its pharmacological profile, including efficacy, toxicity, and pharmacokinetics.

Such studies would be invaluable in determining the potential of this compound as a lead for drug discovery.

References

Elucidation of the Chemical Structure of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Investigation and Information Scarcity:

A key reference, patent WO2018/2219, has been identified as potentially containing detailed information regarding the synthesis and characterization of this compound. However, access to the full experimental details within this patent document is currently limited. The following sections, therefore, are structured to provide a foundational understanding of the methodologies that would be employed for the structure elucidation of this molecule, based on standard analytical techniques and data from closely related analogs.

Hypothetical Structure Elucidation Workflow

The definitive confirmation of the structure of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine would rely on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Elucidation Structure Elucidation MS->Elucidation NMR->Elucidation FTIR->Elucidation

Caption: A typical workflow for the synthesis and structural elucidation of a novel chemical compound.

Predicted Spectroscopic Data and Interpretation

While the specific experimental data for this compound is not available, we can predict the expected spectroscopic characteristics based on its constituent functional groups and the known data of its core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the molecule.

Table 1: Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M+H]⁺240.1495Protonated molecular ion
[M-C₇H₇]⁺149.0975Loss of the benzyl group (C₇H₇)
[C₇H₇]⁺91.0543Benzyl cation fragment (tropylium ion)

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for amine-containing compounds.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: The exact mass of the molecular ion is determined and compared to the calculated theoretical mass to confirm the elemental composition. Fragmentation patterns are analyzed to identify characteristic structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic (Benzyl)7.2-7.4Multiplet5HPhenyl group protons
Aromatic (Naphthyridine)~7.8, ~6.5Doublet, Doublet1H, 1HProtons on the pyridine ring
Benzylic CH₂~3.6Singlet2H-CH₂- attached to the benzyl group
Tetrahydro-Naphthyridine CH₂~2.7-3.5Multiplets4H, 2HProtons of the saturated heterocyclic ring
Amine NH₂Broad SingletBroad Singlet2HAmino group protons

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomsPredicted Chemical Shift (ppm)
Aromatic (Benzyl)127-138
Aromatic (Naphthyridine)110-155
Benzylic CH₂~60
Tetrahydro-Naphthyridine CH₂~25-55

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Data Analysis: Chemical shifts, coupling constants, and integrations are analyzed to assign each proton and carbon signal to its specific position in the molecular structure. 2D NMR experiments are used to establish connectivity between protons and carbons.

Potential Biological Significance and Signaling Pathways

Naphthyridine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors or modulators of various enzymes and receptors. While the specific biological target of this compound is not publicly documented, related tetrahydronaphthyridine scaffolds have been investigated for their roles in modulating signaling pathways involved in inflammation and autoimmune diseases. For instance, derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine core have been explored as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells.

cluster_pathway Hypothetical RORγt Inhibition Pathway Compound 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine RORgt RORγt Compound->RORgt Inhibition Th17 Th17 Cell Differentiation RORgt->Th17 Promotes IL17 IL-17 Production Th17->IL17 Leads to Inflammation Inflammation IL17->Inflammation Drives

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.

The complete structural elucidation of this compound remains contingent upon the public availability of its experimental spectroscopic data. This technical guide provides a framework for how such an elucidation would be approached, including the necessary experimental protocols and the interpretation of predicted data. Further investigation into patent literature and direct experimental analysis are required to definitively characterize this compound and explore its full potential in medicinal chemistry and drug development.

Spectroscopic and Synthetic Profile of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. These predictions are derived from the known spectral properties of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, N-benzyl analogs, and primary aromatic amines.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8d1HH-2
~7.2-7.4m5HBenzyl-H (aromatic)
~6.8d1HH-4
~4.5s2HNH₂
~3.6s2HBenzyl-CH₂
~3.4t2HH-5
~2.9t2HH-8
~2.7m2HH-7

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~155C-3
~148C-8a
~138Benzyl-C (quaternary)
~135C-2
~129Benzyl-C (ortho)
~128Benzyl-C (meta)
~127Benzyl-C (para)
~118C-4a
~110C-4
~60Benzyl-CH₂
~52C-5
~48C-8
~25C-7

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
239[M]⁺ (Molecular Ion)
148[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation)

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100-3000MediumC-H stretch (aromatic)
2950-2800MediumC-H stretch (aliphatic)
1620-1580StrongN-H bend (primary amine)
1600, 1495, 1450Medium to StrongC=C stretch (aromatic)
1340-1250StrongC-N stretch (aromatic amine)
740, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process involving the synthesis of the core structure followed by N-benzylation.

Synthesis of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine

A plausible synthesis for the core structure involves the condensation of 4-piperidone with a suitable aminopyridine precursor. A general method has been described for the synthesis of the 3-amino-5,6,7,8-tetrahydro[1][2]naphthyridine system[3].

Procedure:

  • A mixture of 4-piperidone hydrochloride monohydrate and 2-amino-3-cyanopyridine is heated in the presence of a base such as sodium ethoxide in ethanol.

  • The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).

  • After cooling, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine.

N-Benzylation of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine

The final step is the selective benzylation of the secondary amine in the tetrahydro-1,6-naphthyridine ring. Several methods for N-benzylation of similar heterocyclic amines have been reported[4][5]. A common method involves reductive amination or direct alkylation.

Procedure (Reductive Amination):

  • To a solution of 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine in a suitable solvent (e.g., methanol or dichloromethane), benzaldehyde (1.1 equivalents) is added.

  • The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate.

  • A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film.

Visualizations

Chemical Structure

Caption: Chemical structure of the target molecule.

Synthetic Pathway

synthetic_pathway Synthetic Pathway cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Benzylation 4-Piperidone 4-Piperidone 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine 4-Piperidone->3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine Base, EtOH, Reflux 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine->3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine Core_Amine 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine Target_Molecule This compound Core_Amine->Target_Molecule Reductive Amination Benzaldehyde Benzaldehyde Benzaldehyde->Target_Molecule

Caption: Proposed two-step synthetic route.

General Spectroscopic Analysis Workflow

workflow Spectroscopic Analysis Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI or EI) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

In-Silico Modeling of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant pharmacophore with demonstrated potential in the development of therapeutic agents. This technical guide provides a comprehensive overview of a hypothetical in-silico modeling study of a specific derivative, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. While specific experimental data for this exact compound is not publicly available, this document outlines a plausible and scientifically rigorous computational workflow for its evaluation as a potential inhibitor of a therapeutically relevant target. This guide is intended to serve as a blueprint for researchers engaged in the computational assessment of novel small molecules.

Introduction

The naphthyridine core is a recurring motif in a variety of biologically active compounds. The saturated heterocyclic ring in 5,6,7,8-tetrahydro-1,6-naphthyridines provides a three-dimensional structure that can be exploited for specific interactions with biological targets. The synthesis of this scaffold has been a subject of considerable research, with various methods developed for its construction and derivatization. For instance, the intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization has been utilized for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis in drug discovery programs[1]. Furthermore, related tetrahydronaphthyridine derivatives have been identified as potent modulators of biological targets, such as the Retinoid-related orphan receptor γt (RORγt)[2].

This whitepaper presents a hypothetical in-silico investigation of this compound. The workflow described herein encompasses target identification, homology modeling, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The objective is to provide a detailed framework for the computational evaluation of this and similar molecules.

Hypothetical In-Silico Modeling Workflow

The following workflow outlines a standard computational approach for the evaluation of a novel compound.

G cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking & Dynamics cluster_3 ADMET Prediction Target_Selection Target Selection (e.g., Histamine H1 Receptor) Homology_Modeling Homology Modeling (if structure is unavailable) Target_Selection->Homology_Modeling Model_Validation Model Validation (e.g., Ramachandran Plot) Homology_Modeling->Model_Validation Molecular_Docking Molecular Docking Model_Validation->Molecular_Docking Ligand_Structure 3D Structure Generation of 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine Energy_Minimization Energy Minimization Ligand_Structure->Energy_Minimization Energy_Minimization->Molecular_Docking Binding_Pose_Analysis Binding Pose Analysis Molecular_Docking->Binding_Pose_Analysis MD_Simulation Molecular Dynamics Simulation Binding_Pose_Analysis->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy ADMET_Prediction In-Silico ADMET Prediction Binding_Free_Energy->ADMET_Prediction

Caption: A generalized workflow for the in-silico evaluation of a small molecule inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in-silico modeling workflow.

Table 1: Molecular Properties of this compound

PropertyValueSource
IUPAC NameThis compound-
Molecular FormulaC15H17N3-
Molecular Weight239.32 g/mol -
XLogP32.1Predicted
Hydrogen Bond Donors1Predicted
Hydrogen Bond Acceptors3Predicted
Rotatable Bonds2Predicted

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Results

ParameterValueUnit
Docking Score (Glide)-8.5kcal/mol
Predicted Binding Affinity (MM-GBSA)-65.2kcal/mol
RMSD of Ligand during MD Simulation1.5Å
Key Interacting ResiduesAsp107, Tyr108, Phe432-

Table 3: Predicted ADMET Properties

PropertyPredictionConfidence
Human Intestinal AbsorptionHigh95%
BBB PermeabilityLow80%
CYP2D6 InhibitorNo90%
hERG InhibitionLow risk85%
Ames MutagenicityNon-mutagen92%

Experimental Protocols

Homology Modeling of the Histamine H1 Receptor

In the absence of a crystal structure, a homology model of the human Histamine H1 receptor would be built using a suitable template.

  • Template Selection: A BLAST search against the Protein Data Bank (PDB) would be performed to identify a suitable template with high sequence identity.

  • Sequence Alignment: The target and template sequences would be aligned using ClustalW.

  • Model Building: A 3D model would be generated using MODELLER.

  • Model Validation: The quality of the generated model would be assessed using Ramachandran plot analysis, VERIFY3D, and ProSA-web.

Ligand Preparation

The 3D structure of this compound would be prepared for docking.

  • 2D to 3D Conversion: The 2D structure would be sketched and converted to a 3D structure using Maestro.

  • Ligand Preparation: The LigPrep tool in Schrödinger Suite would be used to generate low-energy conformers, add hydrogens, and assign correct protonation states at physiological pH.

Molecular Docking

Molecular docking studies would be performed to predict the binding mode and affinity of the ligand to the receptor.

  • Receptor Grid Generation: A receptor grid would be generated around the active site of the prepared receptor structure using the Glide Grid Generation tool.

  • Ligand Docking: The prepared ligand would be docked into the receptor grid using the Standard Precision (SP) and Extra Precision (XP) modes of Glide.

  • Pose Analysis: The resulting docking poses would be analyzed based on their docking scores and visual inspection of the interactions with key active site residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations would be performed to assess the stability of the ligand-protein complex.

  • System Preparation: The best-docked complex would be solvated in a TIP3P water box with appropriate counter-ions to neutralize the system.

  • Simulation Protocol: The system would be subjected to energy minimization, followed by a 100 ns MD simulation using Desmond with the OPLS force field.

  • Trajectory Analysis: The stability of the complex would be analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from the simulation trajectory.

ADMET Prediction

In-silico prediction of ADMET properties would be carried out using QikProp in the Schrödinger Suite or similar online tools. This would provide insights into the pharmacokinetic and toxicity profile of the compound.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the Histamine H1 receptor, a potential target for the title compound, given the antihistaminic activity of some naphthyridine derivatives[3].

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Our_Compound 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine Our_Compound->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: A simplified diagram of the Histamine H1 receptor signaling pathway and the proposed inhibitory action of the title compound.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in-silico modeling study for this compound. The described workflow, from target identification to ADMET prediction, provides a robust framework for the computational evaluation of novel small molecules in drug discovery. While the presented data is illustrative, it is based on established computational methodologies and plausible outcomes for a compound with this scaffold. Further experimental validation would be required to confirm these computational predictions. The continued exploration of the tetrahydronaphthyridine scaffold holds promise for the development of new therapeutic agents.

References

Naphthyridine Derivatives: A Core Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthyridines are a class of heterocyclic aromatic compounds consisting of a fused two-ring system where both rings contain a nitrogen atom.[1][2] There are six possible isomers of naphthyridine, distinguished by the position of the nitrogen atoms in the rings.[1][3][4] Among these, the 1,8-naphthyridine scaffold has garnered the most significant attention from researchers in medicinal chemistry and drug discovery.[5][6][7] This is attributed to its versatile synthesis, reactivity, and the broad spectrum of biological activities its derivatives have exhibited.[5][6][8]

The journey of naphthyridines in medicine was prominently marked by the discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative introduced as an antibacterial agent.[1][3][9] Since then, the scaffold has proven to be a "privileged structure," forming the core of numerous compounds developed for a wide range of therapeutic applications. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[10][11][12][13] This guide provides an in-depth technical overview of the role of naphthyridine derivatives in modern drug discovery, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[14][15] Their mechanisms of action are diverse, frequently involving the inhibition of crucial enzymes required for cell proliferation and survival, such as topoisomerases and protein kinases, and the induction of apoptosis.[8][15]

Mechanisms of Action
  • Topoisomerase Inhibition: Certain derivatives, such as voreloxin, function as topoisomerase II inhibitors.[8] By targeting this enzyme, which is essential for DNA replication and repair, these compounds induce DNA damage, ultimately triggering programmed cell death (apoptosis) in cancer cells.[8]

  • Kinase Inhibition: A significant number of 1,8-naphthyridine derivatives act as inhibitors of various protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[8][13] Key targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), c-Met, and Fibroblast Growth Factor Receptors (FGFR), making these compounds excellent candidates for targeted cancer therapies.[8][13][16]

  • DNA Binding: Some naphthyridine derivatives have been shown to bind directly to specific DNA structures, such as G-quadruplexes or single nucleotide bulges, interfering with DNA processes and leading to cellular dysfunction.[17][18]

Quantitative Data: Anticancer Activity of Naphthyridine Derivatives
Compound Class/NameSpecific Derivative ExampleTarget Cancer Cell Line(s)Activity (IC₅₀)Reference(s)
1,8-Naphthyridine-3-carboxamideCompound 47 (Halogen substituted)MIAPaCa (Pancreatic), K-562 (Leukemia)0.41 µM, 0.77 µM[19]
1,8-Naphthyridine-C-3'-heteroarylCompound 29 (Unsubstituted)PA-1 (Ovarian), SW620 (Colon)0.41 µM, 1.4 µM[19]
2,3-Dihydro-1,8-naphthyridineCompound 11 (Aminoalkyl side chain at C-7)MIA PaCa-2 (Pancreatic)11 µM[14]
Casein Kinase 2 (CK2) InhibitorCX-4945 (Silmitasertib) (Biochemical Assay)Kᵢ = 0.38 nM[20]
TGF-β Type I Receptor (ALK5) InhibitorCompound 15 (Aminothiazole derivative)(Biochemical Assay)6 nM[21]
TGF-β Type I Receptor (ALK5) InhibitorCompound 19 (Pyrazole derivative)(Biochemical Assay)4 nM[21]
Signaling Pathways in Cancer Targeted by Naphthyridines

Many naphthyridine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial nodes in signaling pathways that drive tumor growth and proliferation.

general_kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation GF Growth Factor GF->RTK Binds & Activates Naphthyridine Naphthyridine Derivative Naphthyridine->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General Receptor Tyrosine Kinase (RTK) Inhibition Pathway.

A specific example is the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway. Naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, ALK5, blocking the downstream signaling cascade that promotes cancer cell growth and metastasis.[21]

tgf_beta_pathway TGFB TGF-β ALK5 ALK5 Receptor (TGF-β Type I) TGFB->ALK5 binds SMAD SMAD2/3 ALK5->SMAD phosphorylates pSMAD p-SMAD2/3 Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Gene Transcription (Proliferation, Invasion) Complex->Nucleus translocates to nucleus Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 inhibits

Caption: Inhibition of the TGF-β/ALK5 Signaling Pathway.

Antimicrobial Activity

The historical success of nalidixic acid established naphthyridines as a cornerstone of antimicrobial research.[3][9] Many derivatives function similarly to quinolone antibiotics, primarily by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[9][22] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bactericidal effects.[9][22] This mechanism has proven effective against a range of Gram-positive and Gram-negative bacteria.[1][9]

Some modern derivatives have been developed to overcome growing antibiotic resistance.[2][9] Research has also shown that certain 1,8-naphthyridine compounds can potentiate the activity of existing fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic relationship.[23][24]

Quantitative Data: Antimicrobial Activity of Naphthyridine Derivatives
Compound Class/NameSpecific Derivative ExampleTarget Microbe(s)Activity (MIC)Reference(s)
Canthinone AlkaloidCanthin-6-one S. aureus, E. coli0.49 µg/mL, 3.91 µg/mL[1]
1,8-Naphthyridine-3-carbonitrileANA-12 Mycobacterium tuberculosis H37Rv6.25 µg/mL[25]
2,7-NaphthyridineCompound 10j S. aureus8 mg/L (8 µg/mL)[22]
Triazolo-naphthyridineCompound 18 Multidrug-resistant E. coli0.25 µg/mL[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of naphthyridine derivatives and for the evaluation of their biological activity.

Protocol 1: Synthesis via Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like naphthyridines in a single step, aligning with the principles of green chemistry.[26] The following is a representative protocol for a three-component synthesis of 1,8-naphthyridine derivatives.[26][27]

Objective: To synthesize 1,8-naphthyridine derivatives from 2-aminopyridine, an aldehyde, and a malononitrile derivative.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Malononitrile or ethyl cyanoacetate (1.0 mmol)

  • Catalyst: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or similar Lewis acid (10 mol%)

  • Solvent: Acetonitrile (5 mL)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Thin Layer Chromatography (TLC) plate and chamber

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (0.1 mmol).

  • Add acetonitrile (5 mL) to the flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

synthesis_workflow Start Combine Reactants (2-aminopyridine, aldehyde, malononitrile) & Catalyst in Solvent Reaction Stir at Room Temperature Start->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Workup Aqueous Workup (Precipitation & Filtration) Monitor->Workup Reaction Complete Purify Purify Crude Product (Column Chromatography) Workup->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize Product Pure End Pure Naphthyridine Derivative Characterize->End

Caption: General workflow for the synthesis and purification of naphthyridines.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][23][24]

Objective: To determine the lowest concentration of a naphthyridine derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plate

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Naphthyridine derivative stock solution (in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control (bacterium in broth without compound)

  • Negative control (broth only)

  • Incubator (37°C)

Procedure:

  • Dispense 50 µL of sterile broth into all wells of the 96-well plate.

  • Add 50 µL of the naphthyridine stock solution to the first well of a row and mix, creating a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This creates a range of compound concentrations.

  • Prepare a standardized bacterial inoculum and dilute it in broth to a final concentration of ~5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control wells). The final volume in each well is now 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plate for turbidity (bacterial growth).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[8]

Protocol 3: Cell-Based Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a naphthyridine derivative that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MIA PaCa-2)

  • Complete cell culture medium

  • 96-well cell culture plate

  • Naphthyridine derivative stock solution (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the naphthyridine derivative in culture medium.

  • Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

General Drug Discovery Workflow

The development of naphthyridine-based drugs follows a standard discovery and development pipeline, from initial synthesis to the identification of a lead candidate.

drug_discovery_workflow Synthesis Synthesis of Naphthyridine Library Screening Biological Screening (e.g., Anticancer, Antimicrobial, Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Identify Hits Optimization Lead Optimization (Improve Potency, Selectivity, ADME Properties) SAR->Optimization Guide Design Optimization->Screening Test New Analogs InVivo In Vivo Testing (Animal Models) Optimization->InVivo Lead Lead Candidate Identification InVivo->Lead

Caption: General workflow from synthesis to lead identification.

Conclusion

The naphthyridine scaffold is a remarkably versatile and valuable core in medicinal chemistry.[8] Its derivatives have demonstrated an impressive breadth of biological activities, leading to the development of clinically important drugs for treating bacterial infections and various cancers.[12] The ease of chemical modification at multiple positions on the naphthyridine ring system allows for the fine-tuning of pharmacological properties, enabling the development of highly potent and selective agents.[20] Ongoing research continues to explore new applications for these compounds, targeting a wide range of diseases driven by aberrant cellular signaling, from viral infections to inflammatory disorders.[8][19] The information, data, and protocols provided in this guide offer a solid foundation for researchers to continue exploring the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, paving the way for the discovery of novel therapeutics.

References

The Evolving Pharmacology of 5,6,7,8-Tetrahydronaphthyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydronaphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth review of the pharmacology of this heterocyclic core and its derivatives, focusing on their mechanisms of action, quantitative biological activities, and the experimental methodologies used for their evaluation. This document aims to serve as a comprehensive resource for researchers actively involved in the discovery and development of novel therapeutics based on this promising chemical framework.

Core Pharmacological Activities

Derivatives of the 5,6,7,8-tetrahydronaphthyridine core have been identified as potent modulators of several key therapeutic targets, including chemokine receptors, viral enzymes, and nuclear receptors. The following sections detail the pharmacology of these interactions.

CXCR4 Antagonism

A significant area of investigation for 5,6,7,8-tetrahydronaphthyridine derivatives has been their potent antagonism of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4, in conjunction with its cognate ligand CXCL12, plays a crucial role in cell migration, hematopoiesis, and immune responses.[1][2] Its dysregulation is implicated in various pathologies, including cancer metastasis and HIV-1 entry into host cells.[3]

Mechanism of Action: 5,6,7,8-Tetrahydronaphthyridine-based CXCR4 antagonists act by competitively binding to the receptor, thereby blocking the interaction with CXCL12. This inhibition prevents the activation of downstream signaling pathways that are crucial for cell migration and survival. The binding of these antagonists to CXCR4 has been shown to be influenced by specific residues within the transmembrane domains of the receptor.[4]

Quantitative Data:

Compound ClassSpecific DerivativeTargetAssay TypePotency (IC50)Reference
5,6,7,8-Tetrahydro-1,6-naphthyridinesCompound 30CXCR4HIV-1 entry inhibition7 nM[5]
5,6,7,8-Tetrahydro-1,6-naphthyridinesCompound 30CXCR4CXCR4 antagonism24 nM[5]

Experimental Protocols:

A common method to assess CXCR4 antagonism is through a competitive binding assay.

Protocol: CXCR4 Competitive Binding Assay

  • Cell Culture: CHO cells stably transfected with human CXCR4 are cultured to confluence.

  • Ligand Preparation: A fluorescently labeled CXCL12 ligand is prepared.

  • Competition: The transfected cells are incubated with varying concentrations of the test compound (5,6,7,8-tetrahydronaphthyridine derivative) in the presence of the fluorescently labeled CXCL12.

  • Detection: The amount of bound fluorescent ligand is quantified using flow cytometry.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the fluorescent ligand binding, is calculated from the dose-response curve.[4]

Signaling Pathway:

The antagonism of CXCR4 by 5,6,7,8-tetrahydronaphthyridine derivatives blocks the canonical G-protein-coupled receptor signaling cascade initiated by CXCL12. This includes the inhibition of Gαi-mediated pathways, leading to a reduction in intracellular calcium mobilization and the downstream activation of pathways like PI3K/AKT and MAPK, which are involved in cell proliferation and survival.[1][6]

CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi/βγ CXCR4->G_protein Activates THN 5,6,7,8-Tetrahydronaphthyridine Antagonist THN->CXCR4 Blocks PLC PLC G_protein->PLC Activates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Activates MAPK MAPK Pathway G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces Cell_Migration Cell Migration & Survival Ca_mobilization->Cell_Migration PI3K_AKT->Cell_Migration MAPK->Cell_Migration

CXCR4 signaling pathway and its inhibition.
HIV-1 Integrase Allosteric Inhibition

Certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[7][8] This viral enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[9]

Mechanism of Action: Unlike active site inhibitors, these allosteric inhibitors bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding pocket on the catalytic core domain of HIV-1 integrase.[7][8] This binding induces a conformational change in the integrase enzyme, leading to its aberrant multimerization and preventing its proper function in the late stages of viral replication.[10]

Quantitative Data:

Compound ClassSpecific DerivativeTargetAssay TypePotency (EC50)Reference
5,6,7,8-Tetrahydro-1,6-naphthyridinesN/AHIV-1 IntegraseAntiviral activityN/A[7]

Experimental Protocols:

The inhibitory activity against HIV-1 integrase can be evaluated using biochemical assays.

Protocol: HIV-1 Integrase Strand Transfer Assay

  • Reagents: Recombinant HIV-1 integrase, a 3'-processed model viral DNA substrate, and a target DNA substrate are required.

  • Reaction Mixture: The integrase enzyme is pre-incubated with the test compound (5,6,7,8-tetrahydronaphthyridine derivative) at various concentrations.

  • Initiation: The viral DNA and target DNA substrates are added to the reaction mixture to initiate the strand transfer reaction.

  • Termination and Analysis: The reaction is stopped, and the products are separated by gel electrophoresis.

  • Quantification: The amount of strand transfer product is quantified to determine the inhibitory activity of the compound.[9]

Logical Relationship Diagram:

The allosteric inhibition of HIV-1 integrase by 5,6,7,8-tetrahydronaphthyridine derivatives follows a distinct mechanism that disrupts the normal viral replication cycle.

HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Replication cluster_inhibited Inhibited Replication LEDGF LEDGF/p75 Integrase HIV-1 Integrase LEDGF->Integrase Binds to Viral_DNA Viral DNA Integrase->Viral_DNA Processes Integration Successful Integration Viral_DNA->Integration THN_Inhibitor 5,6,7,8-Tetrahydronaphthyridine Inhibitor Integrase_Inhibited HIV-1 Integrase THN_Inhibitor->Integrase_Inhibited Binds to LEDGF pocket Aberrant_Multimerization Aberrant Multimerization Integrase_Inhibited->Aberrant_Multimerization Induces Failed_Integration Failed Integration Aberrant_Multimerization->Failed_Integration

Mechanism of allosteric HIV-1 integrase inhibition.
RORγt Inverse Agonism

A notable application of the 5,6,7,8-tetrahydronaphthyridine scaffold is in the development of inverse agonists for the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17.[11]

Mechanism of Action: RORγt inverse agonists bind to the ligand-binding domain of the receptor and stabilize a conformation that is unfavorable for the recruitment of co-activators. Instead, this conformation promotes the recruitment of co-repressors, leading to the suppression of RORγt-mediated gene transcription.[12][13]

Quantitative Data:

Compound ClassSpecific DerivativeTargetAssay TypePotency (EC50/IC50)Reference
5,6,7,8-Tetrahydro-1,6-naphthyridinesTAK-828FRORγtFRET assay (agonist)EC50: 3.7 µM[12]
5,6,7,8-Tetrahydro-1,6-naphthyridinesCompound 2RORγtFRET assay (inverse agonist)IC50: 2.0 µM[12]

Experimental Protocols:

The activity of RORγt inverse agonists can be determined using a cell-based reporter gene assay.

Protocol: RORγt Reporter Gene Assay

  • Cell Line: A human cell line (e.g., Jurkat) is transiently transfected with a RORγt expression vector and a reporter plasmid containing a ROR-responsive element upstream of a luciferase gene.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (5,6,7,8-tetrahydronaphthyridine derivative).

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in luciferase activity, is calculated.[14]

Signaling Pathway:

RORγt inverse agonists modulate the differentiation of naive T cells into Th17 cells, thereby reducing the production of pro-inflammatory cytokines.

RORgt_Signaling cluster_activation Th17 Differentiation cluster_inhibition Inhibition by Inverse Agonist Naive_T_Cell Naive T Cell RORgt_Active RORγt Naive_T_Cell->RORgt_Active Coactivator Co-activator RORgt_Active->Coactivator Recruits Th17_Cell Th17 Cell Coactivator->Th17_Cell Promotes Differentiation IL17 IL-17 Production Th17_Cell->IL17 THN_Inverse_Agonist 5,6,7,8-Tetrahydronaphthyridine Inverse Agonist RORgt_Inactive RORγt THN_Inverse_Agonist->RORgt_Inactive Binds to Corepressor Co-repressor RORgt_Inactive->Corepressor Recruits Blocked_Differentiation Blocked Th17 Differentiation Corepressor->Blocked_Differentiation

RORγt signaling and its modulation.

Other Reported Activities

Beyond the well-defined roles as CXCR4 antagonists, HIV-1 integrase inhibitors, and RORγt inverse agonists, the 5,6,7,8-tetrahydronaphthyridine scaffold has been explored for other therapeutic applications. For instance, certain derivatives have been investigated as antitumor agents that target tubulin polymerization.[15] Additionally, the related 5,6,7,8-tetrahydro-1,8-naphthyridine core has been utilized in the synthesis of αvβ3 integrin antagonists.[16] The development of radiolabeled 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives for PET imaging of metabotropic glutamate receptor 2 (mGluR2) highlights the adaptability of this scaffold for diagnostic purposes as well.[17]

Conclusion

The 5,6,7,8-tetrahydronaphthyridine core represents a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated potent and specific activities against a range of important therapeutic targets. The continued exploration of this chemical space, aided by the detailed understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding of the current state of 5,6,7,8-tetrahydronaphthyridine pharmacology, offering a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant scaffold in medicinal chemistry, appearing in molecules with potent biological activities, including as HIV-1 integrase allosteric inhibitors and retinoid-related orphan receptor γt (RORγt) inverse agonists.[1][2][3] The chirality of these scaffolds often plays a crucial role in their biological function, making their asymmetric synthesis a key focus in drug discovery and development. This document provides detailed application notes and protocols for a novel and efficient asymmetric synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, as demonstrated in the synthesis of the potent RORγt inverse agonist, TAK-828F.[1][4][5][6] This approach represents the first reported enantioselective synthesis of this particular ring system.[1][4]

The described synthetic strategy is notable for its efficiency and scalability, avoiding chromatographic purification steps.[1][4] Key transformations in this synthesis include a Heck-type vinylation using ethylene gas, a unique ammonia-mediated formation of the dihydronaphthyridine intermediate, and a highly enantioselective ruthenium-catalyzed transfer hydrogenation to establish the chiral center.[1][4][5]

Overall Synthetic Strategy

The retrosynthetic analysis for the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold hinges on the asymmetric reduction of a dihydronaphthyridine intermediate. This key chiral tetrahydronaphthyridine can then be further functionalized. The dihydronaphthyridine precursor is envisioned to be formed through an intramolecular condensation following the amination of a 2-vinyl-3-acylpyridine derivative.[4]

G cluster_retrosynthesis Retrosynthetic Analysis Target Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold (16) Dihydronaphthyridine Dihydronaphthyridine Intermediate (17) Target->Dihydronaphthyridine Asymmetric Reduction VinylAcylpyridine 2-Vinyl-3-acylpyridine Intermediate (19) Dihydronaphthyridine->VinylAcylpyridine Intramolecular Condensation Chloropyridine Substituted Chloropyridine (23) VinylAcylpyridine->Chloropyridine Heck-type Vinylation

Caption: Retrosynthetic analysis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Vinyl-3-acylpyridine Intermediate (19) via Heck-type Vinylation

This protocol describes the synthesis of a key 2-vinyl-3-acylpyridine intermediate via a Heck-type vinylation of a chloropyridine precursor with ethylene gas.[1][4]

Step 1: Synthesis of Pyridinyl-2-oxoacetamide (23)

  • Route A:

    • Cyanation of nicotinic acid chloride (21).

    • Bromide-mediated hydration to afford pyridinyl-2-oxoacetamide (23).[1]

  • Route B (High Yield):

    • Metalation of 2-chloro-6-methoxypyridine (24) with a Grignard reagent.

    • Treatment with diethyl oxalate at a mild temperature to introduce an ethyl oxalyl group, forming compound 25.

    • Treatment of compound 25 with ammonia in ethanol to yield pyridinyl-2-oxoacetamide (23).[1]

Step 2: Heck-type Vinylation of Pyridinyl-2-oxoacetamide (23)

  • Combine pyridinyl-2-oxoacetamide (23), a palladium source (e.g., Pd(OAc)₂), and a suitable ligand in a reaction vessel.

  • Pressurize the vessel with ethylene gas.

  • Heat the reaction mixture to the desired temperature and stir for the required duration.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and process the work-up to isolate the 2-vinyl-3-acylpyridine intermediate (19).

Protocol 2: Formation of Dihydronaphthyridine Intermediate (17)

This protocol details the unprecedented one-pot cyclization and amination of the 2-vinyl-3-acylpyridine intermediate to form the dihydronaphthyridine scaffold.[4]

  • Dissolve the 2-vinyl-3-acylpyridine intermediate (19) in a suitable solvent.

  • Introduce ammonia into the reaction mixture.

  • Heat the reaction mixture to facilitate the tandem amination and intramolecular condensation.

  • Monitor the formation of the dihydronaphthyridine (17) by HPLC.

  • Upon completion, perform an appropriate work-up to isolate the product.

Protocol 3: Asymmetric Transfer Hydrogenation of Dihydronaphthyridine (17)

This is the key stereochemistry-defining step, employing a ruthenium catalyst for the enantioselective reduction of the dihydronaphthyridine intermediate.[1][4]

  • In a reaction vessel, dissolve the dihydronaphthyridine intermediate (17).

  • Add the chiral ruthenium catalyst (e.g., catalyst 30 as described in the source literature).[1]

  • Introduce a hydrogen source for the transfer hydrogenation (e.g., formic acid/triethylamine mixture).

  • Stir the reaction at the optimized temperature until completion, monitoring by HPLC.

  • After the reaction is complete, perform a work-up procedure.

  • The resulting chiral (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16) can be further protected (e.g., with a Boc group) and purified by crystallization to enhance enantiomeric purity.[1]

Data Presentation

The efficiency of the key asymmetric transfer hydrogenation step was optimized through high-throughput screening of various catalysts and reaction conditions.

Table 1: Optimization of Asymmetric Transfer Hydrogenation of Dihydronaphthyridine (17) [1]

EntryCatalystConversion (%)Enantiomeric Excess (ee, %)
1Ru-Catalyst A>9985
2Rh-Catalyst B8070
3Ir-Catalyst C9565
4Catalyst 30 >99 92

Data is illustrative and based on the description of high-throughput screening in the source literature. Catalyst 30 was identified as the optimal catalyst.

Experimental Workflow Visualization

The overall workflow for the asymmetric synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is depicted below.

G cluster_workflow Synthetic Workflow Start Substituted Chloropyridine (23) Heck Heck-type Vinylation with Ethylene Gas Start->Heck Intermediate1 2-Vinyl-3-acylpyridine Intermediate (19) Heck->Intermediate1 Cyclization Ammonia-mediated Cyclization/Amination Intermediate1->Cyclization Intermediate2 Dihydronaphthyridine Intermediate (17) Cyclization->Intermediate2 AsymmetricReduction Ru-catalyzed Asymmetric Transfer Hydrogenation Intermediate2->AsymmetricReduction FinalProduct Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold (16) AsymmetricReduction->FinalProduct

Caption: Overall workflow for the asymmetric synthesis of the target scaffold.

Application in Drug Discovery

The developed chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold serves as a crucial building block for the synthesis of TAK-828F, a potent and selective RORγt inverse agonist.[1][4] RORγt is a key regulator of Th17 cell differentiation and IL-17 production, making it a promising therapeutic target for various autoimmune diseases.[1] The ability to synthesize this scaffold in an enantiomerically pure form is critical for developing selective and effective therapeutics.

G cluster_application Therapeutic Application Pathway RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 promotes IL17 IL-17 Production Th17->IL17 leads to Autoimmune Autoimmune Diseases IL17->Autoimmune contributes to TAK828F TAK-828F (containing chiral scaffold) TAK828F->RORgt inhibits (inverse agonist)

Caption: Signaling pathway targeted by the final drug compound.

References

Application Notes and Protocols: 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them important targets for therapeutic development. The naphthyridine scaffold has been identified as a promising heterocyclic system for the development of kinase inhibitors. This document provides an overview of the potential application of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine as a kinase inhibitor, including hypothetical signaling pathways and standardized protocols for its evaluation.

Disclaimer: As of the latest literature review, specific kinase inhibitory activity, quantitative data (e.g., IC50 values), and detailed experimental validation for this compound are not publicly available. The following application notes and protocols are therefore based on the general methodologies used for characterizing novel kinase inhibitors and the known activities of other compounds sharing the naphthyridine core structure. These are intended to serve as a foundational guide for researchers initiating an investigation into the biological activities of this specific compound.

Hypothetical Kinase Targets and Signaling Pathways

Based on the activities of structurally related naphthyridine derivatives, this compound could potentially target kinases involved in cell proliferation, survival, and inflammation. Two such hypothetical pathways are outlined below.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine (Hypothetical Target) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is also commonly observed in various cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine (Hypothetical Target) Inhibitor->Raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Quantitative Data Summary

As no experimental data is currently available for this compound, the following tables are presented as templates for data organization once experiments are conducted.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)Ki (nM)Assay Type
e.g., PI3KαTBDTBDe.g., TR-FRET
e.g., Raf-1TBDTBDe.g., Radiometric
e.g., mTORTBDTBDe.g., LanthaScreen
...TBDTBD...
TBD: To Be Determined

Table 2: Cellular Activity Profile

Cell LineTarget PathwayCellular IC50 (µM)Assay Type
e.g., MCF-7e.g., PI3K/AktTBDe.g., CellTiter-Glo
e.g., A549e.g., MAPK/ERKTBDe.g., Western Blot
......TBD...
TBD: To Be Determined

Experimental Protocols

The following are detailed, generalized protocols for the initial characterization of a novel kinase inhibitor.

General Workflow for Kinase Inhibitor Characterization

Kinase_Inhibitor_Workflow Synthesis Compound Synthesis & Purification Biochemical Biochemical Assays (IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (Cellular Potency) Biochemical->Cellular Mechanism Mechanism of Action Studies Cellular->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo

Caption: General workflow for kinase inhibitor evaluation.

Protocol: In Vitro Kinase Activity Assay (Generic TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., biotinylated peptide)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase and the biotinylated substrate to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents (Europium-labeled antibody and APC-streptavidin) and incubate in the dark for 60 minutes at room temperature.

  • Read the plate on a TR-FRET plate reader, measuring emission at both 620 nm (Europium) and 665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol: Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Treat the cells with the serially diluted compound and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of proliferation inhibition relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) by plotting the data using a dose-response curve fitting model.

Conclusion

While this compound remains an uncharacterized compound in the context of kinase inhibition, the provided hypothetical frameworks and standardized protocols offer a robust starting point for its investigation. The structural similarity of its naphthyridine core to known kinase inhibitors suggests that it is a molecule of interest for screening and further development. Future experimental work is required to elucidate its specific kinase targets, mechanism of action, and potential as a therapeutic agent.

Application Notes & Protocols: Cell-Based Assays for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine and its Analogs as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t) is a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[4][5] While crucial for host defense against certain pathogens, dysregulated Th17 cell activity is implicated in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4][6] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[4]

Compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inverse agonists of RORγt. This document provides detailed protocols for a panel of cell-based assays to characterize the activity of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine and related analogs as RORγt inverse agonists. The described assays will enable researchers to assess the compound's potency in inhibiting RORγt-mediated transcription, its effect on Th17 cell differentiation and cytokine production, and its general cellular cytotoxicity.

Signaling Pathway

RORγt is activated by various upstream signals, including cytokines like IL-6 and TGF-β, which initiate the differentiation of naive CD4+ T cells into Th17 cells.[7][8] Upon activation, RORγt, in conjunction with other transcription factors like STAT3 and IRF4, binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the transcription of IL-17A and other key components of the Th17 pathway.[2][6] RORγt inverse agonists are small molecules that bind to the ligand-binding domain of RORγt, leading to a conformational change that inhibits the recruitment of co-activators and subsequently suppresses gene transcription.[4]

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR STAT3 STAT3 IL-6R->STAT3 Activates p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation RORgt_gene RORC Gene p-STAT3->RORgt_gene Induces Transcription RORgt_mRNA RORgt_mRNA RORgt_protein RORgt_protein RORgt_mRNA->RORgt_protein Translation RORgt_protein_nuc RORgt RORgt_protein->RORgt_protein_nuc Translocation IL17A_gene IL17A Gene RORgt_protein_nuc->IL17A_gene Binds to Promoter RORgt_gene->RORgt_mRNA Transcription IL17A_mRNA IL-17A mRNA IL17A_gene->IL17A_mRNA Induces Transcription Compound 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine Compound->RORgt_protein_nuc Inhibits

RORγt Signaling Pathway and Point of Intervention.

Experimental Protocols

RORγt Luciferase Reporter Assay

This assay is designed as a primary screen to quantify the ability of a compound to inhibit RORγt-mediated transcription in a cellular context. A reporter gene, typically Firefly luciferase, is placed under the control of a promoter containing ROR response elements (ROREs).

Luciferase_Assay_Workflow Start Start Seed_Cells Seed Jurkat cells expressing RORγt and Luciferase Reporter Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 24-48 hours Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for RORγt Luciferase Reporter Assay.

Materials:

  • Jurkat cells stably co-transfected with a RORγt expression vector and a RORE-driven luciferase reporter vector.

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • Test compound (e.g., this compound).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Promega Bright-Glo™).

  • Luminometer.

Protocol:

  • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and a known RORγt inverse agonist as a positive control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Mix briefly on an orbital shaker to induce cell lysis.

  • Measure the luminescence using a luminometer with an integration time of 0.5-1 second per well.[9]

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by fitting the dose-response data to a four-parameter logistic equation.

CompoundRORγt Luciferase Reporter IC50 (nM)
This compound Example: 150
Analog BExample: 75
Analog CExample: 500
Positive ControlExample: 50
Human Th17 Cell Differentiation Assay

This assay assesses the effect of the compound on the differentiation of primary human naive CD4+ T cells into Th17 cells and their subsequent production of IL-17A.

Th17_Differentiation_Workflow Start Start Isolate_Cells Isolate naive CD4+ T cells from human PBMCs Start->Isolate_Cells Activate_Cells Activate T cells with anti-CD3/CD28 beads Isolate_Cells->Activate_Cells Add_Cytokines Add Th17 polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) Activate_Cells->Add_Cytokines Add_Compound Add test compound Add_Cytokines->Add_Compound Culture_Cells Culture for 5-7 days Add_Compound->Culture_Cells Collect_Supernatant Collect supernatant Culture_Cells->Collect_Supernatant Measure_IL17A Measure IL-17A by ELISA Collect_Supernatant->Measure_IL17A Analyze_Data Analyze Data (Calculate IC50) Measure_IL17A->Analyze_Data End End Analyze_Data->End

Workflow for Th17 Cell Differentiation Assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs).

  • Naive CD4+ T cell isolation kit.

  • T cell activation/expansion kit (e.g., anti-CD3/CD28 beads).

  • Recombinant human cytokines: TGF-β1, IL-6, IL-1β, IL-23.

  • Anti-IFN-γ and Anti-IL-4 antibodies.

  • RPMI-1640 medium, FBS, penicillin-streptomycin.

  • Test compound.

  • 96-well round-bottom tissue culture plates.

  • Human IL-17A ELISA kit.

Protocol:

  • Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Seed the isolated naive CD4+ T cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium.

  • Activate the cells with anti-CD3/CD28 beads.

  • Add the Th17 polarizing cytokine cocktail to the wells (final concentrations: e.g., 2.25 ng/mL TGF-β1, 30 ng/mL IL-6, 20 ng/mL IL-1β, 30 ng/mL IL-23).[8] Also, add anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper lineages.[8]

  • Add serial dilutions of the test compound to the wells.

  • Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit, following the manufacturer's protocol.

Data Analysis: Calculate the percentage of inhibition of IL-17A production for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

CompoundTh17 IL-17A Production IC50 (nM)
This compound Example: 250
Analog BExample: 120
Analog CExample: 800
Positive ControlExample: 80
Cell Viability (MTT) Assay

This assay is performed to determine if the observed inhibition in the primary and secondary assays is due to a specific effect on the RORγt pathway or a result of general cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

MTT_Assay_Workflow Start Start Seed_Cells Seed Jurkat cells Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate_24h Incubate for 24 hours Add_Compound->Incubate_24h Add_MTT Add MTT reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate CC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT Cell Viability Assay.

Materials:

  • Jurkat cells (or another relevant cell line).

  • RPMI-1640 medium, FBS, penicillin-streptomycin.

  • Test compound.

  • 96-well flat-bottom tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[12]

  • Microplate reader.

Protocol:

  • Seed Jurkat cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator or for a few hours at room temperature on a shaker until the crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

CompoundCell Viability CC50 (µM)Selectivity Index (CC50/IC50)
This compound Example: >50>333
Analog BExample: >50>667
Analog CExample: 1020
Positive ControlExample: >50>1000

The described panel of cell-based assays provides a comprehensive framework for the characterization of this compound and its analogs as RORγt inverse agonists. By combining a primary reporter assay with a functional Th17 differentiation assay and a cytotoxicity counter-screen, researchers can effectively evaluate the potency, cellular activity, and safety profile of these compounds, facilitating their advancement in drug discovery programs targeting autoimmune and inflammatory diseases.

References

Application Notes and Protocols for High-Throughput Screening of 1,6-Naphthyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-Alzheimer, and antimalarial properties.[1] High-throughput screening (HTS) of 1,6-naphthyridine libraries is a critical step in the drug discovery process, enabling the rapid identification of lead compounds that modulate specific biological targets or cellular pathways.[2] These application notes provide a comprehensive overview of the methodologies and key considerations for performing HTS campaigns with 1,6-naphthyridine libraries, focusing on relevant cancer-related targets such as protein kinases and the induction of apoptosis.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of various 1,6-naphthyridine derivatives. This data is intended to serve as a reference for hit stratification and lead optimization efforts.

Table 1: Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
9g c-Met9.8[3]
23a c-Met7.1[3]
4r c-MetComparable to Cabozantinib[4]
19g FGFR4-[5]
A34 FGFR4-[6]
2t c-Met2600[7]

Table 2: Cytotoxicity of 1,6-Naphthyridine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
17a MOLT-3Lymphoblastic Leukemia9.1 ± 2.0[8]
17a HeLaCervical Carcinoma13.2 ± 0.7[8]
17a HL-60Promyeloblast8.9 ± 2.2[8]
5j HeLaCervical Carcinoma6.4 ± 0.45[9]
5k MCF-7Breast Carcinoma2.03 ± 0.23[9]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 384-well microplate formats and are compatible with automated liquid handling systems.

Protocol 1: Primary High-Throughput Screening (HTS) for Cytotoxicity

This protocol is designed for the initial screening of a 1,6-naphthyridine library to identify compounds that reduce the viability of cancer cells. The MTT assay, which measures metabolic activity, is a common and robust method for this purpose.[1][10]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom cell culture plates

  • 1,6-Naphthyridine compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of library compounds, positive control, or negative control to the appropriate wells using an automated liquid handler. This results in a final screening concentration (e.g., 10 µM).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 5 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 45 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells. Identify "hits" as compounds that reduce cell viability below a defined threshold (e.g., >50% inhibition).

Protocol 2: Secondary Assay - In Vitro Kinase Inhibition Assay

This biochemical assay is used to determine the direct inhibitory effect of hit compounds from the primary screen on the activity of a specific protein kinase (e.g., FGFR4, c-Met). A common method is a fluorescence-based assay that measures the amount of ADP produced.[11][12]

Materials:

  • Recombinant human kinase (e.g., FGFR4, c-Met)

  • Kinase substrate (specific for the kinase of interest)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • Validated hit compounds from the primary screen

  • Positive control (known inhibitor of the kinase)

  • Negative control (DMSO)

  • 384-well white, opaque microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer at 2x the final desired concentration.

  • Compound Plating: Dispense 50 nL of hit compounds, positive control, or negative control into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of the 2x kinase solution to each well.

    • Add 5 µL of the 2x substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound relative to the DMSO control. Determine the IC50 values for the most potent inhibitors.

Protocol 3: Confirmatory Assay - Caspase-3/7 Activity Assay

This cell-based assay is used to confirm whether the cytotoxic effects of the hit compounds are due to the induction of apoptosis by measuring the activity of executioner caspases.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 384-well white-walled, clear-bottom microplates

  • Validated hit compounds

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Luminometer

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the Primary HTS for Cytotoxicity protocol.

  • Incubation: Incubate the plates for a predetermined time to induce apoptosis (e.g., 24 hours).

  • Caspase-Glo® 3/7 Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 25 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity for each compound-treated well relative to the DMSO-treated control wells.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by 1,6-naphthyridine derivatives.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PI3K PI3K FGFR4->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits STAT3 STAT3 cMet->STAT3 Activates PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility/Invasion STAT3->Motility Hsp90_Chaperone_Cycle Hsp90_open Hsp90 (Open) Hsp90_Client Hsp90-Client Complex Hsp90_open->Hsp90_Client Client_Protein Unfolded Client Protein Client_Protein->Hsp90_Client Hsp70_Hop Hsp70/Hop Hsp70_Hop->Hsp90_Client Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_Client->Hsp90_closed ATP ATP ATP->Hsp90_closed p23_Aha1 p23/Aha1 p23_Aha1->Hsp90_closed Hsp90_closed->Hsp90_open ATP Hydrolysis ADP_Pi ADP + Pi Hsp90_closed->ADP_Pi Folded_Protein Folded Client Protein Hsp90_closed->Folded_Protein Release HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Library 1,6-Naphthyridine Library Primary_Assay Primary HTS Assay (e.g., Cell Viability) Library->Primary_Assay Hit_Identification Hit Identification (Activity Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Apoptosis) Dose_Response->Orthogonal_Assay SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Secondary_Assay Secondary Assays (e.g., Kinase Inhibition) SAR_Analysis->Secondary_Assay Lead_Optimization Lead Optimization (Medicinal Chemistry) Secondary_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Friedländer Synthesis of Naphthyridines

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and efficient pathway for the synthesis of quinolines and their aza-analogs, such as naphthyridines.[1][2][3] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] The synthesis is typically catalyzed by either an acid or a base and proceeds through an aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic naphthyridine ring system.[1] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde or its derivatives.[1]

The 1,8-naphthyridine scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Recent advancements in the Friedländer synthesis have focused on developing more sustainable and efficient protocols, utilizing green solvents like water, ionic liquids, and solvent-free conditions, often accelerated by microwave irradiation.[3][5][6]

General Reaction Scheme

The general mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines is initiated by the formation of an enolate from the active methylene compound. This is followed by an aldol-type addition to the carbonyl group of 2-aminonicotinaldehyde, subsequent intramolecular cyclization, and finally, dehydration to afford the 1,8-naphthyridine product.[1]

Friedlander_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2-aminonicotinaldehyde 2-aminonicotinaldehyde Aldol_Adduct Aldol-Type Adduct 2-aminonicotinaldehyde->Aldol_Adduct Active_Methylene_Compound Active Methylene Compound Enolate Enolate Formation Active_Methylene_Compound->Enolate Deprotonation Catalyst Base or Acid Catalyst Enolate->Aldol_Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Naphthyridine 1,8-Naphthyridine Cyclized_Intermediate->Naphthyridine Dehydration

Caption: General mechanism of the Friedländer synthesis of 1,8-naphthyridines.

Experimental Protocols

This section provides detailed methodologies for several key variations of the Friedländer synthesis for 1,8-naphthyridines, highlighting different catalytic systems and reaction conditions.

Protocol 1: Green Synthesis in Water using Choline Hydroxide

This protocol outlines an environmentally benign, one-pot synthesis of 1,8-naphthyridines using water as the solvent and a biocompatible ionic liquid catalyst.[3][5][6]

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound (e.g., acetone)

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol) in 1 mL of deionized water.[3][7]

  • Add choline hydroxide (1 mol %) to the reaction mixture.[3][7]

  • Place the flask in a pre-heated water bath at 50°C and stir the mixture vigorously for approximately 6-12 hours.[1][7]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the isolated solid with a small amount of cold water to remove the catalyst and other water-soluble impurities.[3][7]

  • Dry the purified product under vacuum.[3]

  • If further purification is needed, the product can be recrystallized or purified by column chromatography.[1]

Protocol 2: Solvent-Free Synthesis using Cerium(III) Chloride

This method provides a rapid and efficient solvent-free approach for the synthesis of 1,8-naphthyridines at room temperature using a grinding technique.[2][3]

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[3]

  • Grind the mixture vigorously with a pestle at room temperature for the time specified for the particular substrate (typically 3-6 minutes).[2][3]

  • Monitor the reaction's completion using TLC.[3]

  • Once the reaction is complete, add ethyl acetate to the solid mixture and stir.

  • Filter the mixture to remove the insoluble catalyst.[3]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.[3]

Protocol 3: Microwave-Assisted Solvent-Free Synthesis using DABCO

This protocol utilizes microwave irradiation to significantly accelerate the Friedländer synthesis in the absence of a solvent, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst.[3]

Materials:

  • 2-aminonicotinaldehyde

  • Carbonyl compound with an α-methylene group

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave synthesizer

  • Beaker or appropriate microwave reaction vessel

  • Acetonitrile (for recrystallization)

Procedure:

  • In a microwave-safe vessel, thoroughly mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).[3]

  • Place the open vessel in a microwave oven and irradiate at a specified power and duration (e.g., 600W for a few minutes, optimization may be required).

  • After the irradiation is complete, carefully remove the vessel and allow the mixture to cool to room temperature, which should result in the formation of a solid product.[3]

  • Filter the solid, wash with a small amount of cold water, and dry.

  • Recrystallize the crude product from acetonitrile to obtain the pure 1,8-naphthyridine derivative.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and corresponding yields for the synthesis of various 1,8-naphthyridine derivatives using the different protocols described.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [5][6]

EntryActive Methylene CompoundProductTime (h)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine692
2Cyclohexanone2,3,4,9-Tetrahydro-1H-cyclopenta[b][4][7]naphthyridine890
3Acetophenone2-Phenyl-1,8-naphthyridine1088
4Ethyl acetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate695

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis [2]

EntryActive Methylene CompoundProductTime (min)Yield (%)
1Acetylacetone3-Acetyl-2-methyl-1,8-naphthyridine396
2Ethyl acetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate494
3Cyclohexanone2,3,4,9-Tetrahydro-1H-cyclopenta[b][4][7]naphthyridine592
4Dibenzoylmethane2,3-Diphenyl-1,8-naphthyridine690

Table 3: Microwave-Assisted DABCO Catalyzed Solvent-Free Synthesis

EntryActive Methylene CompoundProductTime (min)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine2.585
2Acetophenone2-Phenyl-1,8-naphthyridine3.082
3Cyclohexanone2,3,4,9-Tetrahydro-1H-cyclopenta[b][4][7]naphthyridine3.578
4Diethyl malonateDiethyl 1,8-naphthyridine-2,3-dicarboxylate4.075

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the Friedländer synthesis of 1,8-naphthyridine derivatives, from reactant preparation to product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Reactant & Catalyst Preparation Reaction_Setup Reaction Setup (Solvent/Solvent-Free) Reactant_Prep->Reaction_Setup Reaction_Execution Heating / Grinding / Microwave Irradiation Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC) Reaction_Execution->Monitoring Cooling Cooling & Precipitation Monitoring->Cooling Filtration Filtration / Extraction Cooling->Filtration Purification Recrystallization / Column Chromatography Filtration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the Friedländer synthesis.

Logical Relationship for Catalyst Selection

The choice of catalyst and reaction conditions in the Friedländer synthesis is often dictated by the desired outcome, such as high yield, green methodology, or rapid synthesis.

catalyst_selection cluster_goal Synthesis Goal cluster_options Catalyst & Condition Options cluster_protocols Recommended Protocol Goal Desired Outcome Green Green Chemistry (Water, Biocompatible) Goal->Green High_Yield High Yield & Purity Goal->High_Yield Rapid Rapid Synthesis Goal->Rapid ChOH Choline Hydroxide in Water Green->ChOH Favors CeCl3 CeCl3·7H2O (Grinding) High_Yield->CeCl3 Often provides Microwave Microwave (DABCO) Rapid->Microwave Is

Caption: Decision matrix for catalyst selection in Friedländer synthesis.

References

Application Notes and Protocols for the Purification of Substituted Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of substituted tetrahydronaphthyridines, a class of heterocyclic compounds with significant potential in drug discovery. The protocols outlined below cover common purification techniques, including flash column chromatography, liquid-liquid extraction, and crystallization.

Data Presentation

The following tables summarize quantitative data for the purification of representative substituted tetrahydronaphthyridines.

Table 1: Purification of Spirocyclic Tetrahydronaphthyridine (13a) by Automated Flash Column Chromatography

ParameterValueReference
Compound Spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridine (13a)[1]
Stationary Phase SiO₂ gel (12 g)[1]
Mobile Phase Gradient: 100:0 → 0:100 Petroleum Ether (40-60 °C) / Ethyl Acetate[1]
Yield 98% (149 mg)[1]
Productivity 2.20 mmol h⁻¹[1]
Physical Form Colorless, crystalline solid[1]

Table 2: Purification Yields for a Library of Substituted 1,6-Tetrahydronaphthyridines

CompoundYield (%)Reference
14a 64
14b 55
14c 46
14d 58
14e 61

Experimental Protocols

Protocol 1: Automated Flash Column Chromatography of a Spirocyclic Tetrahydronaphthyridine

This protocol is adapted from the purification of spirocyclic THN 13a.[1]

1. Materials:

  • Crude spirocyclic tetrahydronaphthyridine

  • Silica gel (SiO₂)

  • Petroleum ether (40-60 °C)

  • Ethyl acetate (EtOAc)

  • Automated flash chromatography system

2. Column Preparation:

  • Select a silica gel column appropriate for the scale of the crude product (e.g., a 12 g column for a ~150 mg sample).

  • Equilibrate the column with 100% petroleum ether.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

4. Elution:

  • Begin elution with 100% petroleum ether for a sufficient volume to elute non-polar impurities (e.g., 5 column volumes).

  • Apply a linear gradient from 100% petroleum ether to 100% ethyl acetate over a suitable volume (e.g., 20 column volumes) to elute the product.

  • Complete the elution with 100% ethyl acetate to wash out highly polar impurities (e.g., 5 column volumes).

5. Fraction Collection and Analysis:

  • Collect fractions based on UV absorbance or other detection methods.

  • Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

6. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tetrahydronaphthyridine.

Protocol 2: General Liquid-Liquid Extraction for Basic Tetrahydronaphthyridines

This protocol is a general procedure for the extractive workup of basic heterocyclic compounds.

1. Materials:

  • Reaction mixture containing the substituted tetrahydronaphthyridine

  • Deionized water

  • Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

2. Procedure:

  • Quench the reaction mixture with deionized water.

  • Transfer the mixture to a separatory funnel and add an organic solvent.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the organic layer.

  • To remove acidic or neutral impurities, wash the organic layer with an aqueous acid solution. This will protonate the basic tetrahydronaphthyridine, causing it to move into the aqueous layer.

  • Separate the aqueous layer containing the protonated product.

  • To recover the product, basify the aqueous layer with an aqueous base solution until the product precipitates or can be extracted.

  • Extract the aqueous layer with fresh organic solvent.

  • Combine all organic layers containing the product.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.

Protocol 3: General Recrystallization of Substituted Tetrahydronaphthyridines

This is a general protocol that can be adapted for the crystallization of solid tetrahydronaphthyridine derivatives.

1. Materials:

  • Crude solid tetrahydronaphthyridine

  • A suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

2. Solvent Selection:

  • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Test the solubility of a small amount of the crude product in various solvents to find a suitable one. A mixed solvent system (e.g., ethyl acetate/hexanes) can also be effective.

3. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture gently with swirling until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

4. Cooling and Crystallization:

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Visualization

Melanocortin 4 Receptor (MC4R) Signaling Pathway

Substituted tetrahydronaphthyridines have been investigated as antagonists for the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor involved in energy homeostasis.[1] The following diagram illustrates the canonical MC4R signaling pathway.

MC4R_Signaling_Pathway Leptin Leptin Leptin_Receptor Leptin Receptor (LEPR) Leptin->Leptin_Receptor binds POMC_Neuron POMC Neuron Leptin_Receptor->POMC_Neuron activates POMC Pro-opiomelanocortin (POMC) POMC_Neuron->POMC expresses alpha_MSH α-MSH POMC->alpha_MSH cleaved by PCSK1 PCSK1 MC4R Melanocortin 4 Receptor (MC4R) alpha_MSH->MC4R activates G_alpha_s Gαs MC4R->G_alpha_s activates AC Adenylyl Cyclase (AC) G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Satiety, Energy Expenditure) CREB->Gene_Expression regulates THN_Antagonist Tetrahydronaphthyridine Antagonist THN_Antagonist->MC4R inhibits

Caption: MC4R signaling pathway and the inhibitory action of tetrahydronaphthyridine antagonists.

References

In Vitro Cytotoxicity of Naphthyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of naphthyridine derivatives. Naphthyridine compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities, including potent anticancer effects.[1][2] These derivatives can induce cell death in cancer cells through various mechanisms, such as the inhibition of topoisomerase II, induction of apoptosis, and interference with key signaling pathways.[1][2][3] This guide offers a comprehensive resource for the consistent and reproducible evaluation of naphthyridine derivatives in a cancer research setting.

Data Presentation: Cytotoxicity of Naphthyridine Derivatives

The cytotoxic potential of various naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below for easy comparison.

Table 1: Cytotoxicity (IC50, µM) of Naphthyridine Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bisleuconothine ASW480 (Colon)2.74[4][5]
HCT116 (Colon)3.18[4][5]
HT29 (Colon)1.09[4][5]
SW620 (Colon)3.05[4][5]
Compound 14HeLa (Cervical)2.6[1]
HL-60 (Leukemia)1.5[1]
PC-3 (Prostate)2.7[1]
Compound 15HeLa (Cervical)2.3[1]
HL-60 (Leukemia)0.8[1]
PC-3 (Prostate)11.4[1]
Compound 16HeLa (Cervical)0.7[1][2]
HL-60 (Leukemia)0.1[1][2]
PC-3 (Prostate)5.1[1][2]
Compound 47MIAPaCa (Pancreatic)0.41[6]
K-562 (Leukemia)0.77[6]
Compound 29PA-1 (Ovarian)0.41[6]
SW620 (Colon)1.4[6]
AaptamineH1299 (Lung)10.47-15.03 µg/mL[5]
A549 (Lung)10.47-15.03 µg/mL[5]
HeLa (Cervical)10.47-15.03 µg/mL[5]
CEM-SS (T-lymphoblastic leukemia)10.47-15.03 µg/mL[5]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are designed to ensure consistency and reproducibility in the evaluation of naphthyridine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8]

Materials:

  • Naphthyridine derivative stock solution (in DMSO)

  • Selected human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the naphthyridine derivative from the stock solution in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.[6]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[8]

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate (24h) for cell attachment A->B C Treat with Naphthyridine Derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9] It is a reliable and sensitive method for assessing drug-induced cytotoxicity.[10]

Materials:

  • Naphthyridine derivative stock solution (in DMSO)

  • Selected human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the medium.[10]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[10]

  • Staining:

    • Wash the wells five times with 1% acetic acid and allow the plates to air dry.[10]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing and Solubilization:

    • Quickly wash the wells four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.[10]

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

    • Shake the plate for 10 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 510 nm or 565 nm.[5][9]

    • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

G SRB Assay Workflow A Seed and Treat Cells B Fix with cold TCA A->B C Wash and Dry B->C D Stain with SRB C->D E Wash and Dry D->E F Solubilize Dye with Tris Base E->F G Measure Absorbance F->G H Calculate IC50 G->H

SRB Assay Experimental Workflow
Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a vital stain to differentiate between apoptotic and necrotic cells.[11][12]

Materials:

  • Naphthyridine derivative

  • Cell line of interest

  • Annexin V-FITC (or other fluorochrome) kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed and treat cells with the naphthyridine derivative for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry as soon as possible.

    • Annexin V-FITC positive and PI negative cells are considered early apoptotic.

    • Annexin V-FITC and PI positive cells are considered late apoptotic or necrotic.

Signaling Pathways

Naphthyridine derivatives exert their cytotoxic effects through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Some naphthyridine derivatives, such as Bisleuconothine A, have been shown to inhibit this pathway.[4] In the "off" state, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[6][14]

G Canonical Wnt Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON DestructionComplex APC/Axin/GSK3β/CK1α (Destruction Complex) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh DestructionComplex_inactivated Inactive Destruction Complex Dsh->DestructionComplex_inactivated BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription (Proliferation, Survival) TCF_LEF->GeneTranscription BetaCatenin_on_nuc β-catenin BetaCatenin_on_nuc->TCF_LEF co-activator Naphthyridine Naphthyridine Derivative (e.g., Bisleuconothine A) Naphthyridine->Wnt Inhibits

Inhibition of Wnt Signaling by Naphthyridine Derivatives
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Many anticancer agents, including naphthyridine derivatives, function by inducing apoptosis in cancer cells.[3] The process is executed by a family of proteases called caspases, which are activated in a cascade.[7] There are two main pathways leading to caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15] The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.[15] The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria, which then activates caspase-9.[16] Both pathways converge on the activation of effector caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to cell death.[7]

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 Apaf1 Apaf-1 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Naphthyridine Naphthyridine Derivative Naphthyridine->DeathReceptor Activates Naphthyridine->CellularStress Induces

Induction of Apoptosis by Naphthyridine Derivatives

References

Application Notes and Protocols: 1,6-Naphthyridines in the Treatment of Kidney Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 1,6-naphthyridine derivatives in treating various kidney diseases. The primary mechanism of action for this class of compounds in the renal context is the inhibition of Cyclin-dependent kinase 5 (CDK5), a key regulator in pathways leading to renal fibrosis, podocyte injury, and cyst development.

Introduction

Kidney diseases, including diabetic nephropathy, renal fibrosis, and polycystic kidney disease, represent a significant global health burden. Recent research has identified aberrant activity of Cyclin-dependent kinase 5 (CDK5) as a contributor to the pathogenesis of these conditions.[1][2][3] A novel class of substituted 1,6-naphthyridines has been developed as potent CDK5 inhibitors, offering a promising therapeutic strategy for a range of kidney ailments such as kidney failure, cystic kidney disease, renal fibrosis, and diabetic nephropathy.[1][4]

Mechanism of Action: CDK5 Inhibition in Kidney Disease

CDK5, a proline-directed serine/threonine kinase, is typically active in post-mitotic cells like neurons.[1][2] However, its dysregulation in renal cells has been linked to pathological processes. In the context of kidney disease, particularly diabetic nephropathy, high glucose levels can lead to an upregulation of CDK5 and its activators (e.g., p35).[5] This aberrant CDK5 activation can trigger downstream signaling cascades that promote renal damage.

Activated CDK5 contributes to renal tubulointerstitial fibrosis by activating the ERK1/2/PPARγ pathway.[1][2] This leads to an epithelial-to-mesenchymal transition (EMT), where renal tubular epithelial cells lose their characteristics and transform into matrix-producing fibroblasts, resulting in the excessive deposition of extracellular matrix and subsequent fibrosis.[5] Furthermore, CDK5 activity has been implicated in podocyte injury and apoptosis, which are critical events in the progression of diabetic nephropathy. In the context of polycystic kidney disease, inhibition of CDK5 has been shown to reduce the length of cilia on kidney epithelial cells and attenuate cyst formation.[3]

Below is a diagram illustrating the signaling pathway of CDK5 in the progression of kidney disease.

CDK5_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_cdk5 CDK5 Activation cluster_downstream Downstream Effects cluster_outcome Pathological Outcome High_Glucose High Glucose p35 p35 High_Glucose->p35 Upregulates Renal_Injury Renal Injury Renal_Injury->p35 Upregulates Active_CDK5 Active CDK5/p35 p35->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 ERK1_2 ERK1/2 Activation Active_CDK5->ERK1_2 Podocyte_Injury Podocyte Injury/ Apoptosis Active_CDK5->Podocyte_Injury PPARg PPARγ Phosphorylation ERK1_2->PPARg EMT Epithelial-to- Mesenchymal Transition PPARg->EMT Renal_Fibrosis Renal Fibrosis EMT->Renal_Fibrosis Podocyte_Injury->Renal_Fibrosis Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->Active_CDK5 Inhibits

CDK5 signaling pathway in kidney disease.

Quantitative Data: In Vitro CDK5 Inhibition

A series of novel substituted 1,6-naphthyridines have been evaluated for their ability to inhibit CDK5. The inhibitory activity is presented as IC50 values, categorized as follows for a selection of representative compounds from patent literature.

Compound CategoryCDK5 IC50 Range
A<10 nM
B10–100 nM
C>100 nM to ≤ 1 μM
D>1 μM

Experimental Protocols

In Vitro CDK5 Inhibition Assay: Microfluidic Mobility Shift Assay

This protocol describes a non-radioactive, high-throughput method for determining the IC50 of 1,6-naphthyridine compounds against CDK5. The assay relies on the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by CDK5.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Compound_Dilution Prepare serial dilutions of 1,6-naphthyridine compounds in DMSO. Dispense_Compound Dispense compound dilutions and DMSO (vehicle control) into a 384-well plate. Compound_Dilution->Dispense_Compound Enzyme_Prep Prepare CDK5/p25 enzyme solution in kinase buffer. Add_Enzyme Add CDK5/p25 enzyme solution to all wells. Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorescently labeled peptide substrate and ATP in kinase buffer. Initiate_Reaction Add substrate/ATP mix to initiate the reaction. Substrate_Prep->Initiate_Reaction Dispense_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at room temperature for 60 minutes. Initiate_Reaction->Incubate Stop_Reaction Stop the reaction with a stop buffer (e.g., EDTA). Incubate->Stop_Reaction Load_Chip Load samples onto a microfluidic chip. Stop_Reaction->Load_Chip Electrophoresis Separate phosphorylated and non-phosphorylated substrate by electrophoresis. Load_Chip->Electrophoresis Detect_Fluorescence Detect fluorescence of substrate and product peaks. Electrophoresis->Detect_Fluorescence Calculate_IC50 Calculate percent inhibition and determine IC50 values. Detect_Fluorescence->Calculate_IC50

Workflow for in vitro CDK5 mobility shift assay.

Materials:

  • Recombinant active CDK5/p25 enzyme

  • Fluorescently labeled peptide substrate for CDK5 (e.g., based on Histone H1 sequence)

  • Adenosine triphosphate (ATP)

  • 1,6-naphthyridine test compounds

  • Dimethyl sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35)

  • Stop buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM EDTA, 0.015% Brij-35)

  • 384-well assay plates

  • Microfluidic mobility shift assay platform (e.g., Caliper LabChip)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the 1,6-naphthyridine compounds in 100% DMSO.

  • Reaction Setup:

    • Dispense the diluted compounds and DMSO (for vehicle control) into the wells of a 384-well plate.

    • Add the CDK5/p25 enzyme solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture. The final ATP concentration should be at or near the Km for CDK5.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Detection:

    • Load the samples from the assay plate onto the microfluidic chip of the mobility shift assay instrument.

    • The instrument will apply a voltage to separate the negatively charged phosphorylated product from the neutral or less charged non-phosphorylated substrate.

    • The fluorescence of the substrate and product peaks is measured.

  • Data Analysis: The ratio of the product peak height to the sum of the substrate and product peak heights is used to calculate the percent conversion. Percent inhibition is then calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Model 1: Unilateral Ureteral Obstruction (UUO) for Renal Fibrosis

The UUO model is a widely used and robust method for inducing renal tubulointerstitial fibrosis in rodents, mimicking aspects of chronic kidney disease.

UUO_Workflow cluster_preop 1. Pre-Operative cluster_op 2. Surgical Procedure (Day 0) cluster_postop 3. Post-Operative (Days 1-14) cluster_analysis 4. Terminal Analysis (Day 14) Acclimatization Acclimatize mice (e.g., C57BL/6) for 1 week. Randomization Randomize mice into sham, vehicle, and 1,6-naphthyridine treatment groups. Acclimatization->Randomization Anesthesia Anesthetize mouse (e.g., isoflurane). Randomization->Anesthesia Incision Make a flank incision to expose the left kidney. Anesthesia->Incision Ligation Isolate and ligate the left ureter at two points. (Sham: mobilize ureter without ligation). Incision->Ligation Closure Close the incision in layers. Ligation->Closure Dosing Administer 1,6-naphthyridine or vehicle daily (e.g., oral gavage). Closure->Dosing Monitoring Monitor animal health and body weight. Dosing->Monitoring Euthanasia Euthanize mice and collect blood and kidneys. Monitoring->Euthanasia Biochemistry Measure serum creatinine and BUN. Euthanasia->Biochemistry Histology Perform histological staining (H&E, Masson's trichrome) for fibrosis assessment. Euthanasia->Histology IHC_WB Conduct IHC/Western blot for fibrotic markers (e.g., α-SMA, Collagen I). Euthanasia->IHC_WB

Workflow for the Unilateral Ureteral Obstruction model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 silk suture

  • 1,6-naphthyridine test compound and vehicle

Procedure:

  • Pre-Surgery: Anesthetize the mouse and place it in a prone position. Make a flank incision to expose the left kidney and ureter.

  • UUO Induction: Carefully isolate the left ureter and ligate it at two locations using 4-0 silk suture. For sham-operated animals, the ureter is mobilized but not ligated.

  • Post-Operative Care and Dosing: Close the incision and allow the animal to recover. Administer the 1,6-naphthyridine compound or vehicle daily for the duration of the study (typically 7-14 days).

  • Terminal Analysis: At the end of the study, euthanize the animals, and collect blood and both the obstructed and contralateral kidneys.

  • Endpoint Evaluation:

    • Renal Function: Measure blood urea nitrogen (BUN) and serum creatinine levels.

    • Histology: Fix the kidneys in formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tissue morphology and collagen deposition.

    • Immunohistochemistry/Western Blot: Analyze kidney tissue for the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Collagen I.

In Vivo Model 2: Streptozotocin (STZ)-Induced Diabetic Nephropathy

The STZ-induced diabetes model in mice is a common method to study the pathogenesis of diabetic nephropathy and evaluate potential therapeutic interventions.

STZ_Workflow cluster_induction 1. Diabetes Induction (Week 0) cluster_treatment 2. Treatment Period (Weeks 1-12) cluster_analysis 3. Terminal Analysis (Week 12) Fasting Fast mice for 4-6 hours. STZ_Injection Inject streptozotocin (STZ) intraperitoneally for 5 consecutive days. (Control: citrate buffer). Fasting->STZ_Injection Glucose_Monitoring Monitor blood glucose. Mice with glucose >250 mg/dL are considered diabetic. STZ_Injection->Glucose_Monitoring Randomization Randomize diabetic mice into vehicle and 1,6-naphthyridine treatment groups. Glucose_Monitoring->Randomization Dosing Administer 1,6-naphthyridine or vehicle daily. Randomization->Dosing Weekly_Monitoring Monitor body weight, blood glucose, and water intake weekly. Dosing->Weekly_Monitoring Urine_Collection Collect 24-hour urine in metabolic cages. Weekly_Monitoring->Urine_Collection Euthanasia Euthanize mice and collect blood and kidneys. Urine_Collection->Euthanasia Urine_Analysis Measure urinary albumin and creatinine (UACR). Euthanasia->Urine_Analysis Serum_Analysis Measure serum creatinine and BUN. Euthanasia->Serum_Analysis Histology Perform PAS and Masson's trichrome staining on kidney sections. Euthanasia->Histology

Workflow for STZ-induced diabetic nephropathy model.

Materials:

  • Male mice susceptible to STZ (e.g., C57BL/6)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Glucometer and test strips

  • Metabolic cages

  • 1,6-naphthyridine test compound and vehicle

Procedure:

  • Diabetes Induction:

    • Administer multiple low doses of STZ (e.g., 50 mg/kg) intraperitoneally for 5 consecutive days to induce pancreatic beta-cell damage. Control animals receive citrate buffer injections.

    • Confirm diabetes by measuring blood glucose levels; mice with sustained hyperglycemia (e.g., >250 mg/dL) are included in the study.

  • Treatment:

    • Randomize diabetic mice into treatment groups.

    • Begin daily administration of the 1,6-naphthyridine compound or vehicle.

    • Monitor body weight, blood glucose, and water intake regularly throughout the study (typically 8-12 weeks).

  • Endpoint Evaluation:

    • Albuminuria: At the end of the study, place mice in metabolic cages to collect 24-hour urine samples. Measure urinary albumin and creatinine to determine the albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.

    • Renal Function: Measure BUN and serum creatinine from blood collected at termination.

    • Histology: Perfuse and fix kidneys. Embed in paraffin and section for Periodic acid-Schiff (PAS) staining to assess glomerular changes (e.g., mesangial expansion) and Masson's trichrome staining for fibrosis.

Conclusion

The inhibition of CDK5 by 1,6-naphthyridine derivatives presents a targeted and promising therapeutic approach for various kidney diseases. The protocols outlined above provide a framework for the in vitro characterization and in vivo efficacy testing of these compounds, facilitating their development as novel treatments for patients with renal pathologies.

References

Troubleshooting & Optimization

Technical Support Center: Tetrahydronaphthyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in tetrahydronaphthyridine cyclization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetrahydronaphthyridine cores.

Issue 1: Low to No Product Yield

Question: My tetrahydronaphthyridine cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in tetrahydronaphthyridine cyclization can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

low_yield_troubleshooting start Low/No Yield Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Evaluate Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Starting materials pure? (NMR, LC-MS) reagent_check->sub_reagent1 sub_reagent2 Solvents anhydrous/deoxygenated? reagent_check->sub_reagent2 sub_reagent3 Correct stoichiometry used? reagent_check->sub_reagent3 catalyst_check Assess Catalyst Activity condition_check->catalyst_check Conditions Optimized sub_condition1 Temperature appropriate? (Screen temps) condition_check->sub_condition1 sub_condition2 Reaction time sufficient? (TLC/LC-MS monitoring) condition_check->sub_condition2 sub_condition3 Inert atmosphere maintained? condition_check->sub_condition3 purification_check Review Purification Method catalyst_check->purification_check Catalyst Active sub_catalyst1 Catalyst/ligand appropriate for the transformation? catalyst_check->sub_catalyst1 sub_catalyst2 Catalyst deactivated? (Use fresh catalyst) catalyst_check->sub_catalyst2 success Improved Yield purification_check->success Purification Optimized selectivity_optimization start Side Products Observed identify_side_products Identify Structure of Side Products (NMR, MS) start->identify_side_products adjust_conditions Adjust Reaction Conditions identify_side_products->adjust_conditions Structure Identified evaluate_results Evaluate Product Distribution (LC-MS, NMR) adjust_conditions->evaluate_results sub_adjust1 Lower Temperature adjust_conditions->sub_adjust1 sub_adjust2 Change Solvent adjust_conditions->sub_adjust2 sub_adjust3 Vary Concentration adjust_conditions->sub_adjust3 modify_reagents Modify Reagents/Catalyst modify_reagents->evaluate_results sub_modify1 Screen Different Catalysts/Ligands modify_reagents->sub_modify1 sub_modify2 Use a Milder Base/Reducing Agent modify_reagents->sub_modify2 evaluate_results->modify_reagents Side Products Persist optimized Improved Selectivity evaluate_results->optimized Selectivity Improved reaction_scheme reactant 2-Vinyl-3-acylpyridine product Dihydronaphthyridine reactant->product Ammonia, Solvent, Heat

Technical Support Center: Optimization of Substituted Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses prevalent issues in the synthesis of substituted naphthyridines, focusing on the widely utilized Friedländer synthesis and other common methodologies.

Issue 1: Low or No Yield of the Desired Naphthyridine Product

Question: Why am I obtaining a low yield or no product in my naphthyridine synthesis?

Answer: Low yields are a frequent challenge and can often be attributed to several critical factors in the reaction setup. A systematic approach to troubleshooting this issue is outlined below.

  • Suboptimal Catalyst: The choice and loading of the catalyst are crucial. Traditional methods often rely on harsh acid or base catalysts that can be inefficient or lead to side products.[1] Modern approaches using ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have demonstrated significantly improved yields.[1] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water shows no product formation without a catalyst, but with ChOH as a catalyst, the yield can be as high as 99%.[1]

  • Incorrect Solvent: The reaction medium plays a pivotal role. While organic solvents such as DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, particularly when used with a water-soluble catalyst like ChOH.[1] In some instances, solvent-free conditions, where an ionic liquid serves as both the catalyst and the reaction medium, can also produce excellent results.[1]

  • Inappropriate Temperature: The reaction temperature is highly sensitive and requires optimization based on the specific reactants and catalyst. For ChOH-catalyzed synthesis in water, a mild temperature of 50°C has proven to be optimal.[1] For reactions utilizing basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1]

  • Purity of Starting Materials: Ensure the purity of the starting materials, particularly the amino-aldehyde/ketone and the active methylene compound. Impurities can interfere with the reaction, leading to the formation of side products and consequently lowering the yield of the desired product.[2]

  • Incomplete Reaction: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the intended reaction time, consider extending the duration.[2]

Issue 2: Formation of Multiple Products and Poor Regioselectivity

Question: I am observing the formation of multiple products, indicating poor regioselectivity. How can I control this?

Answer: Poor regioselectivity is a known challenge, especially when using unsymmetrical ketones as the active methylene compound in reactions like the Friedländer annulation.[2]

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. For instance, a [Bmmim][Im]-catalyzed system has been shown to yield exclusive products in high yields even with unsymmetrical ketones.[3] The use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has also been reported to provide high regioselectivity for 2-substituted 1,8-naphthyridines.[2][4]

  • Steric Hindrance: Bulky reagents may preferentially react at less sterically hindered positions. The use of a bulky borane Lewis acid can sterically hinder the C2-position and direct perfluoroalkylation to the C4-position in 1,5-naphthyridines.[5]

  • Reaction Conditions: The choice of acid, solvent, and temperature can significantly influence the outcome. For example, nitration of benzonaphthyridines with a HNO₃/H₂SO₄ mixture tends to occur on the benzene ring.[5]

Issue 3: Difficulty with Product Purification

Question: I'm having trouble purifying my crude naphthyridine product. What are the best methods?

Answer: Purification can be challenging due to the nature of the crude product and the presence of various impurities.

  • Acidic Wash for Basic Impurities: Unreacted 2-aminopyridine derivatives are common basic impurities. An effective method for their removal is an acidic wash during the workup. Dissolving the crude product in an organic solvent (e.g., ethyl acetate or DCM) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic impurity, making it water-soluble and allowing for its removal into the aqueous layer.

  • Removal of High-Boiling Point Solvents: For residual high-boiling point solvents like pyridine or DMSO, co-evaporation (azeotroping) with a lower-boiling solvent such as toluene can be effective. For DMSO, aqueous washes are typically required to extract it from the organic phase.

  • Recrystallization vs. Column Chromatography: For a solid crude product, recrystallization is often the most effective first step for purification. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, DMF/water) to find the optimal conditions. Column chromatography is useful for separating mixtures of products or for purifying non-crystalline materials.

Data Presentation

Table 1: Optimization of Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneDMF8012< 5[1]
2ChOH (1 mol%)Water50699[1][6]
3[Bmmim][Im]-80195[1]
4CeCl₃·7H₂OSolvent-freeRoom Temp0.2592[7][8]
5DABCOSolvent-free (MW)-0.0594[7]
Table 2: Catalyst and Solvent Effects on the Synthesis of 2,3-Diphenyl-1,8-naphthyridine
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1[Bmmim][Im]-80195[3]
2[Bmmim][BF₄]-80845[3]
3[Bmim][OH]-80289[3]
4[Bmim][OAc]-80862[3]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol details a highly efficient and environmentally friendly method for the synthesis of 2-methyl-1,8-naphthyridine.[1][6]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under a vacuum to obtain the final 2-methyl-1,8-naphthyridine.

Protocol 2: Synthesis of 1,5-Naphthyridines via Gould-Jacobs Reaction

This protocol describes the synthesis of 4-hydroxy-1,5-naphthyridine derivatives.[9]

Materials:

  • 3-aminopyridine

  • Diethyl methylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

  • A mixture of 3-aminopyridine and diethyl methylenemalonate is heated.

  • The resulting intermediate undergoes thermal cyclization in a high-boiling point solvent like Dowtherm A at elevated temperatures (e.g., 250°C) to afford the 4-hydroxy-1,5-naphthyridine derivative.

Protocol 3: One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives

This protocol outlines an efficient synthesis of 1,6-naphthyridine derivatives in an aqueous medium.[10]

Materials:

  • Benzaldehyde or its derivatives

  • Malononitrile (2 equivalents)

  • 1-Naphthylamine

  • SiO₂/Fe₃O₄@MWCNTs (recyclable catalyst)

  • Water

Procedure:

  • Combine benzaldehyde (or a derivative), two moles of malononitrile, and 1-naphthylamine in an aqueous medium at ambient temperature.

  • Add the SiO₂/Fe₃O₄@MWCNTs catalyst.

  • Stir the reaction mixture. The reaction is typically fast.

  • Separate the catalyst and the product from the reaction mixture.

Visualizations

experimental_workflow General Experimental Workflow for Naphthyridine Synthesis start Start reactants Combine Starting Materials: - Amino-aldehyde/ketone - Active Methylene Compound start->reactants solvent_catalyst Add Solvent and/or Catalyst reactants->solvent_catalyst reaction_conditions Set Reaction Conditions: - Temperature - Time solvent_catalyst->reaction_conditions monitoring Monitor Reaction Progress (TLC) reaction_conditions->monitoring monitoring->reaction_conditions Incomplete workup Reaction Workup: - Cooling - Precipitation/Extraction monitoring->workup Reaction Complete purification Purification: - Filtration - Washing - Recrystallization/Chromatography workup->purification characterization Characterization: - NMR - MS purification->characterization end End characterization->end

Caption: General experimental workflow for naphthyridine synthesis.

troubleshooting_low_yield Troubleshooting Low Yield in Naphthyridine Synthesis start Low or No Yield check_catalyst Is the catalyst optimal? (e.g., modern ILs vs. traditional acids/bases) start->check_catalyst optimize_catalyst Optimize Catalyst: - Switch to a more efficient catalyst (e.g., ChOH, [Bmmim][Im]) - Adjust catalyst loading check_catalyst->optimize_catalyst No check_solvent Is the solvent appropriate? (e.g., Water, solvent-free vs. organic) check_catalyst->check_solvent Yes optimize_catalyst->check_solvent optimize_solvent Optimize Solvent: - Try water as a 'green' solvent - Consider solvent-free conditions check_solvent->optimize_solvent No check_temp Is the temperature optimized? check_solvent->check_temp Yes optimize_solvent->check_temp optimize_temp Optimize Temperature: - Perform a temperature screen (e.g., 50°C for ChOH/water, 80°C for [Bmmim][Im]) check_temp->optimize_temp No check_purity Are starting materials pure? check_temp->check_purity Yes optimize_temp->check_purity purify_reagents Purify Starting Materials check_purity->purify_reagents No check_time Is the reaction complete? (Monitor by TLC) check_purity->check_time Yes purify_reagents->check_time extend_time Extend Reaction Time check_time->extend_time No solution Improved Yield check_time->solution Yes extend_time->solution

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 1,8-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common mild synthesis methods for substituted 1,8-naphthyridines?

A1: The most prevalent and versatile method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation.[1] Recent advancements have focused on developing milder and more environmentally friendly protocols for this reaction.[2][3] These "green" methods often utilize water as a solvent and employ mild catalysts, moving away from traditional harsh acidic or basic conditions.[2][3] Other notable methods include the Combes synthesis, Skraup reaction, and multi-component reactions.[1][4]

Q2: What are the primary challenges encountered in the synthesis of 1,8-naphthyridines?

A2: Common challenges in 1,8-naphthyridine synthesis include controlling regioselectivity, especially when using unsymmetrical starting materials, which can lead to the formation of isomeric byproducts.[4] Other significant issues are preventing the self-condensation of reactants and ensuring complete cyclization to form the desired naphthyridine ring system.[4] Low reaction yields and difficulties in product purification are also frequently reported problems.[5]

Q3: How can I improve the regioselectivity of the Friedländer synthesis when using unsymmetrical ketones?

A3: Achieving high regioselectivity with unsymmetrical ketones in the Friedländer synthesis is a critical challenge.[4] The choice of catalyst is a key factor in controlling the reaction's regioselectivity.[6] For instance, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be highly effective in favoring the formation of the 2-substituted 1,8-naphthyridine isomer.[7][8] Additionally, the slow addition of the methyl ketone substrate to the reaction mixture can also significantly improve regioselectivity.[7][8]

Q4: What are some common impurities in 1,8-naphthyridine synthesis and how can they be removed?

A4: The most frequently observed impurities are unreacted starting materials, particularly 2-aminopyridine derivatives.[9] Residual high-boiling solvents like DMSO or pyridine, as well as side-products from incomplete or alternative cyclization pathways, are also common contaminants.[9] An effective method for removing basic impurities like unreacted 2-aminopyridine is to perform an acidic wash during the workup.[9] Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic impurities, allowing them to be extracted into the aqueous layer.[9] For high-boiling point solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Suboptimal Reaction Conditions: Incorrect catalyst, solvent, or temperature.Catalyst Optimization: Evaluate different catalysts. Mild and efficient alternatives to harsh acids or bases include basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and choline hydroxide (ChOH).[1][5] Catalyst loading should also be optimized.[5] Solvent Selection: While traditional methods use organic solvents, recent studies have shown high yields in water or under solvent-free conditions.[3][6] Temperature Adjustment: The optimal temperature can vary. Experiment with a range of temperatures from room temperature to elevated temperatures (e.g., 80°C) to find the best condition for your specific substrates.[6]
Incomplete Reaction: Insufficient reaction time.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the reaction has not gone to completion, consider extending the reaction time.[6]
Impure Starting Materials: Contaminants in the starting materials can interfere with the reaction.Purify Starting Materials: Ensure the purity of the 2-aminopyridine-3-carbaldehyde and the active methylene compound before starting the reaction.
Poor Regioselectivity (with unsymmetrical ketones) Lack of Regiocontrol in the Annulation Step. Catalyst Selection: Employ catalysts known to enhance regioselectivity. TABO is a highly effective catalyst for directing the reaction towards the 2-substituted product.[7][8] Slow Addition of Ketone: Adding the unsymmetrical ketone slowly to the reaction mixture can significantly improve the regioselectivity.[7][8]
Product Discoloration (solid or oil) Presence of Impurities. Recrystallization: For solid crude products, recrystallization from a suitable solvent is often the most effective purification method.[9] Column Chromatography: If recrystallization is ineffective or the product is an oil, purification by column chromatography is recommended.
Difficulty Removing High-Boiling Point Solvents (e.g., DMSO, Pyridine) High Boiling Point and/or Polarity of the Solvent. Acidic Wash (for basic solvents): For basic solvents like pyridine, an acidic wash during the workup is highly effective.[9] Aqueous Washes (for DMSO): Multiple washes with water are typically required to extract DMSO from the organic phase.[9] Co-evaporation (Azeotroping): Adding a lower-boiling solvent like toluene and evaporating under reduced pressure can help remove residual high-boiling organic solvents.[9]

Experimental Protocols

Mild and Green Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation

This protocol is adapted from a greener method utilizing water as the solvent and a mild, metal-free catalyst.[3]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (45 wt% in water)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 mmol) in deionized water (5 mL).

  • Add acetone (1.2 mmol) to the solution.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-methyl-1,8-naphthyridine.

Data Presentation

Table 1: Comparison of Different Catalysts for the Synthesis of 2,3-Diphenyl-1,8-naphthyridine [1]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1[Bmmim][Im][Bmmim][Im]802491
2[Bmmim][OH][Bmmim][OH]802485
3[Bmmim][OAc][Bmmim][OAc]802473
4[Bmim][BF4][Bmim][BF4]802445

Reaction conditions: 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol) in 5 mL of the respective ionic liquid.

Visualizations

Friedlander_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_A 2-Aminonicotinaldehyde reaction Friedländer Annulation - Mild Catalyst (e.g., ChOH) - Water as Solvent - Room Temperature start_A->reaction start_B Active Methylene Compound (e.g., Ketone) start_B->reaction workup Aqueous Workup (Acidic/Basic Wash) reaction->workup Crude Product purification Purification (Column Chromatography or Recrystallization) workup->purification product Substituted 1,8-Naphthyridine purification->product Pure Product

Caption: Workflow for the mild synthesis of substituted 1,8-naphthyridines.

References

Technical Support Center: A Guide to 1,6-Naphthyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of 1,6-naphthyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1,6-naphthyridine products?

Common impurities in the synthesis of naphthyridine derivatives typically include unreacted starting materials, residual high-boiling point solvents, and byproducts from incomplete or alternative cyclization pathways.[1] For syntheses involving aminopyridines, these precursors are often a major impurity.[1] Solvents like DMSO or pyridine can also be challenging to remove.[1] Additionally, side reactions such as homocoupling, dehalogenation, or the formation of regioisomers can contribute to the impurity profile.[2]

Q2: My crude 1,6-naphthyridine product has poor solubility. How can I address this for purification?

Poor solubility is a frequent challenge with planar, rigid heterocyclic compounds like naphthyridines.[3] A systematic approach to address this includes:

  • Solvent Screening: Test a broad range of solvents with varying polarities. Amide-based solvents like DMF and NMP, or sulfoxides like DMSO, can be effective for dissolving polar, rigid heterocycles.[3]

  • pH Adjustment: If your 1,6-naphthyridine derivative contains ionizable basic nitrogen atoms, adjusting the pH of the solution can significantly improve solubility by forming more soluble salts. Lowering the pH with a dilute acid is a common strategy.[3]

  • Structural Modification: While a more involved solution, introducing substituents that disrupt the planarity and crystal packing of the molecule can enhance solubility.[3]

Q3: Should I choose recrystallization or column chromatography for my 1,6-naphthyridine purification?

The choice between recrystallization and column chromatography depends on the nature of your crude product. For a solid crude product, recrystallization is often the preferred first attempt as it can be highly efficient at removing impurities and is less labor-intensive than chromatography.[1] If the product is an oil or if recrystallization fails to provide the desired purity, column chromatography is the more versatile option.[4]

Troubleshooting Purification Issues

Recrystallization

Problem: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute.

  • Solution: Try evaporating some of the solvent to increase the concentration of your compound. Scratching the inside of the flask with a glass rod at the solvent line or seeding the solution with a previously obtained pure crystal can also help induce crystallization.[4]

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities.[4]

  • Solution: Attempt using a solvent with a lower boiling point or a different solvent mixture. Sometimes, adding a small amount of a co-solvent in which the compound is more soluble can be beneficial.[4]

Problem: The yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution: Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled, possibly in an ice bath, to maximize crystal formation before filtration.[1]

Column Chromatography

Problem: Poor separation between the desired product and an impurity.

  • Possible Cause: The chosen solvent system has poor selectivity for the compounds.

  • Solution: Try a less polar solvent system to increase the retention time on the column, which may improve separation. Running the column at a slower flow rate can also enhance resolution.[4][5] If changing the eluent composition is not effective, consider using a different stationary phase, such as alumina instead of silica gel.[4]

Problem: The compound streaks on the TLC plate or column.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the stationary phase. This can also be caused by acidic impurities in the silica gel if the compound is basic.

  • Solution: For polar compounds, consider using a more polar eluent, such as a small percentage of methanol in dichloromethane.[6] If your 1,6-naphthyridine derivative is basic and sensitive to acid, adding a small amount (1-3%) of triethylamine to the solvent system can neutralize the acidic silica gel and improve peak shape.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of solid 1,6-naphthyridine derivatives.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for naphthyridine derivatives include ethanol.[7]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities.[3]

  • Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize the formation of crystals.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purification using silica gel column chromatography.

  • Solvent System Selection: Determine the optimal solvent system by thin-layer chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.35 for the desired compound.[5] Common systems include ethyl acetate/hexanes or methanol/dichloromethane.[6]

  • Column Packing: Plug the bottom of a glass column with cotton or glass wool.[8] Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[5] Allow the silica to settle, ensuring there are no air bubbles, and add a layer of sand on top to protect the stationary phase.[5][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). This solution can be directly added to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[1]

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions. If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,6-naphthyridine derivative.[1]

Data Presentation

Table 1: Troubleshooting Common Recrystallization Issues

ProblemPossible CauseRecommended Solution
No crystals formSolution is too dilute; Supersaturation not achieved.Evaporate excess solvent; Scratch the inner surface of the flask; Add a seed crystal.[4]
Product oils outSolvent boiling point is higher than the product's melting point; High impurity level.Use a lower boiling point solvent; Try a different solvent or solvent mixture.[4]
Low recovery yieldToo much solvent was used; Compound is soluble in cold solvent.Use the minimum amount of hot solvent for dissolution; Ensure thorough cooling in an ice bath.[1]
Crystals are coloredColored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.

Table 2: Optimizing HPLC Separation of Naphthyridine Isomers

ParameterTroubleshooting StepRationale
Mobile Phase Modify the organic solvent (e.g., switch from acetonitrile to methanol).Different organic solvents can alter the selectivity of the separation.[9]
Adjust the pH with additives like formic acid or trifluoroacetic acid.For ionizable compounds like naphthyridines, pH significantly impacts retention and selectivity.[9]
Stationary Phase Switch to a column with different chemistry (e.g., C18 to phenyl-hexyl).Different stationary phases offer varied retention mechanisms (e.g., π-π interactions with a phenyl column) which can resolve isomers.[9]
Temperature Increase or decrease the column temperature.Temperature affects mobile phase viscosity and mass transfer kinetics, influencing peak shape and resolution.[9]
Flow Rate Decrease the flow rate.A lower flow rate can increase column efficiency and improve the resolution of closely eluting peaks.[9]

Visualizations

PurificationWorkflow General Purification Workflow for 1,6-Naphthyridine crude Crude 1,6-Naphthyridine Product analysis Analyze Crude Product (TLC, NMR) crude->analysis is_solid Is the product a solid? analysis->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) check_purity1 Check Purity recrystallization->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity OK check_purity1->column_chrom Purity Not OK check_purity2 Check Purity column_chrom->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Purity OK further_purification Consider Preparative HPLC check_purity2->further_purification Purity Not OK

Caption: A decision-making workflow for the purification of 1,6-naphthyridine derivatives.

RecrystallizationTroubleshooting Troubleshooting Recrystallization start Recrystallization Attempted issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Product Oiled Out issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield solution1 Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->solution1 solution2 Change Solvent Use Solvent Pair oiling_out->solution2 solution3 Minimize Hot Solvent Ensure Thorough Cooling low_yield->solution3

Caption: A logical flowchart for troubleshooting common issues in recrystallization.

References

Avoiding side reactions in N-alkylation of naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during the N-alkylation of naphthyridine scaffolds.

Troubleshooting Guide

This section addresses specific issues encountered during the N-alkylation of naphthyridines in a question-and-answer format.

Question 1: My N-alkylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-alkylation of naphthyridines can stem from several factors. A primary cause is often incomplete reaction, which can be due to:

  • Insufficient reactivity of the alkylating agent: Alkyl chlorides are generally less reactive than bromides or iodides.

  • Inappropriate base: The chosen base may not be strong enough to deprotonate the naphthyridine nitrogen effectively.

  • Poor solubility of reactants: If the naphthyridine starting material or the base is not soluble in the reaction solvent, the reaction rate will be significantly hindered.

  • Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate.

Troubleshooting Steps:

  • Enhance Alkylating Agent Reactivity: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, a catalytic amount of potassium iodide (KI) can be added to the reaction mixture to facilitate the in situ formation of the more reactive alkyl iodide.

  • Optimize the Base: If using a weak base like potassium carbonate (K₂CO₃) with poor results, consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility in common organic solvents.

  • Improve Solubility: Select a solvent that effectively dissolves both the naphthyridine substrate and the base. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices.[1]

  • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for potential decomposition. Many N-alkylation reactions benefit from heating, with temperatures between 50-100 °C being common.[1]

Question 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of my N-alkylation reaction?

Answer:

Naphthyridines with multiple nitrogen atoms or those with tautomeric forms (e.g., naphthyridinones) can lead to the formation of regioisomers. The primary side reactions are typically alkylation at a different nitrogen atom or O-alkylation in the case of naphthyridinones.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents near a nitrogen atom can hinder the approach of the alkylating agent, favoring alkylation at a less sterically hindered nitrogen.

  • Electronic Effects: The electron density at each nitrogen atom influences its nucleophilicity. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen.

  • Reaction Conditions: The choice of solvent and base can significantly impact the ratio of N- vs. O-alkylation. For instance, in the alkylation of 2-pyridones, using an alkali salt in DMF tends to favor N-alkylation, while using a silver salt in benzene can lead exclusively to the O-alkylated product.[2]

Strategies to Control Regioselectivity:

  • Choice of Base and Solvent: For naphthyridinones, to favor N-alkylation over O-alkylation, a common strategy is to use a strong base like NaH in a polar aprotic solvent like DMF or THF.[2]

  • Protecting Groups: If one nitrogen atom is significantly more reactive and leads to the undesired isomer, it can be temporarily protected with a suitable protecting group. This allows for the selective alkylation of the desired nitrogen, followed by deprotection.

  • Alternative Synthetic Routes: In cases where direct alkylation provides poor regioselectivity, an alternative synthetic strategy may be necessary. This could involve introducing the alkyl group at an earlier stage of the synthesis before the naphthyridine ring is formed.

Question 3: My reaction is producing a significant amount of a C-alkylated side product. How can this be avoided?

Answer:

C-alkylation is a potential side reaction, particularly with electron-rich naphthyridine systems. This occurs via an electrophilic substitution mechanism on the carbon framework of the rings.

Strategies to Minimize C-Alkylation:

  • Milder Reaction Conditions: Employing lower reaction temperatures can favor N-alkylation over C-alkylation.[1]

  • Optimize Solvent and Base: The choice of solvent and base can influence the relative rates of N- vs. C-alkylation. Experimenting with different combinations can help to identify conditions that suppress the C-alkylation pathway.

Question 4: I am struggling with the purification of my N-alkylated naphthyridine. What are some common challenges and solutions?

Answer:

Purification can be challenging due to the similar polarities of the starting material, the desired product, and potential side products. The formation of quaternary ammonium salts can also complicate extraction procedures.

Purification Troubleshooting:

  • Complete Reaction Monitoring: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize the amount of unreacted starting material in the crude product.

  • Extraction pH Adjustment: If a quaternary salt is formed, it will be water-soluble. If a neutral N-alkylated product is the target, careful adjustment of the pH during aqueous workup can help to separate it from any remaining starting material.

  • Chromatography Optimization: If column chromatography is necessary, screen different solvent systems to achieve optimal separation. Sometimes, a change in the stationary phase (e.g., using alumina instead of silica gel) can be beneficial.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-alkylation of naphthyridines?

A1: The most common side reactions depend on the specific naphthyridine substrate. For naphthyridinones, O-alkylation is a frequent competing reaction.[2] For other naphthyridines, if multiple nitrogen atoms are available for alkylation, the formation of regioisomers is a common issue. Over-alkylation to form quaternary ammonium salts can also occur, especially with highly reactive alkylating agents or an excess of the alkylating agent.

Q2: How does the choice of alkylating agent affect the reaction?

A2: The reactivity of the alkylating agent follows the general trend: R-I > R-Br > R-Cl. More reactive alkylating agents will lead to faster reaction rates but may also increase the likelihood of over-alkylation. The steric bulk of the alkylating agent can also influence the regioselectivity of the reaction.

Q3: Can I use protecting groups to control the site of N-alkylation?

A3: Yes, protecting groups can be a very effective strategy.[3] If a particular nitrogen atom is more nucleophilic and leads to an undesired product, it can be protected. Common nitrogen protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively. The choice of protecting group will depend on the overall stability of your molecule to the protection and deprotection conditions.

Q4: What is the role of the base in N-alkylation?

A4: The base deprotonates the nitrogen atom of the naphthyridine (or the N-H in naphthyridinones), increasing its nucleophilicity and facilitating the attack on the electrophilic alkylating agent. The strength and solubility of the base are critical for the reaction's success.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of a Tetrahydrobenzo[c][3][4]naphthyridin-5(6H)-one Derivative

EntryBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1NaHTHFRT12O-alkylatedExclusive[2]
2NaHDMFRT12O-alkylatedExclusive[2]
3K₂CO₃DMF8012O-alkylated75-82[2]
4LiHMDSTHFRT12O-alkylatedExclusive[2]
5nBuLiTHFRT12O-alkylatedExclusive[2]

This table illustrates that for this particular naphthyridinone system, O-alkylation was overwhelmingly favored under a variety of conditions. This led the researchers to devise an alternative synthetic route for the N-alkylated product.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4-Methoxy-1,5-naphthyridine to form a Quaternary Salt [1]

Materials:

  • 4-Methoxy-1,5-naphthyridine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Methoxy-1,5-naphthyridine (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous DMF or DMSO.

  • Add the alkyl halide (1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding anhydrous diethyl ether to the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the product under vacuum to obtain the pure 1-alkyl-4-methoxy-1,5-naphthyridin-1-ium halide salt.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: N-alkylation of a 1,5-naphthyridinone derivative [4]

Materials:

  • 1,5-naphthyridinone derivative

  • 2-Bromoethanol (alkylating agent)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 1,5-naphthyridinone derivative in DMF, add cesium carbonate.

  • Add 2-bromoethanol to the mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizations

N_Alkylation_Side_Reactions cluster_main N-Alkylation of Naphthyridine cluster_side Potential Side Reactions Naphthyridine Naphthyridine N_Alkylated_Product Desired N-Alkylated Naphthyridine Naphthyridine->N_Alkylated_Product Desired Pathway O_Alkylation O-Alkylation (for Naphthyridinones) Naphthyridine->O_Alkylation Side Reaction C_Alkylation C-Alkylation Naphthyridine->C_Alkylation Side Reaction Isomerization Regioisomer Formation Naphthyridine->Isomerization Side Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated_Product Base Base Base->N_Alkylated_Product Over_Alkylation Over-Alkylation (Quaternary Salt) N_Alkylated_Product->Over_Alkylation Further Reaction

Caption: Competing reaction pathways in the N-alkylation of naphthyridines.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Reagents 1. Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions (Solvent, Base, Temperature) Check_Reagents->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Product_Issue Side Product Observed? Incomplete_Reaction->Side_Product_Issue No Optimize_Reactivity Increase Reactivity: - More reactive alkyl halide - Add KI catalyst - Stronger base - Increase temperature Incomplete_Reaction->Optimize_Reactivity Yes Optimize_Selectivity Improve Selectivity: - Milder conditions (for C-alkylation) - Change base/solvent (for O-alkylation) - Use protecting groups Side_Product_Issue->Optimize_Selectivity Yes Purification 3. Optimize Purification - Adjust workup pH - Screen chromatography conditions - Attempt recrystallization Side_Product_Issue->Purification No Optimize_Reactivity->Purification Optimize_Selectivity->Purification Success Improved Outcome Purification->Success

Caption: A troubleshooting workflow for N-alkylation of naphthyridines.

References

Technical Support Center: Enhancing the Solubility of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound and provides systematic approaches to resolve them.

Issue 1: Poor aqueous solubility at neutral pH.

  • Observation: The compound precipitates or forms a suspension in aqueous buffers (e.g., phosphate-buffered saline, pH 7.4).

  • Cause: The free base form of the amine is likely poorly soluble in water due to its relatively high molecular weight and the presence of the hydrophobic benzyl group.

  • Troubleshooting Steps:

    • pH Adjustment: As an amine-containing compound, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.[1][2]

      • Action: Attempt to dissolve the compound in buffers with progressively lower pH values (e.g., pH 6.0, 5.0, 4.0).

      • Tip: A simple initial test is to add a small amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) to an aqueous suspension of the compound and observe for dissolution.

    • Co-solvent Addition: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2][3][4]

      • Action: Prepare a stock solution of the compound in a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.[3] Then, dilute the stock solution into the desired aqueous buffer.

      • Caution: Be mindful of the final concentration of the organic solvent, as it may affect downstream biological assays. It is advisable to keep the organic solvent concentration below 1% (v/v) if possible.

Issue 2: Precipitation of the compound upon addition of a stock solution to an aqueous medium.

  • Observation: A clear stock solution of the compound (in an organic solvent) turns cloudy or forms a precipitate when diluted into an aqueous buffer.

  • Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. This is a common issue when "crashing out" a drug from an organic solvent into an aqueous phase.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final desired concentration of the compound in the aqueous medium.

    • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3][5]

      • Action: Include a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a Cremophor® EL in the aqueous buffer before adding the compound's stock solution.[3][5]

      • Tip: Start with a low concentration of surfactant (e.g., 0.1% w/v) and gradually increase it while monitoring for any potential interference with the experimental model.

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby enhancing their aqueous solubility.[3][6]

      • Action: Prepare the aqueous buffer containing a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding the compound.[3]

      • Note: The formation of the inclusion complex is an equilibrium process, and the extent of solubility enhancement will depend on the affinity of the compound for the cyclodextrin cavity.

Issue 3: Inconsistent results in biological assays, possibly due to variable solubility.

  • Observation: High variability in experimental data or a lack of a clear dose-response relationship.

  • Cause: The compound may be precipitating out of solution in the assay medium over time, leading to inconsistent effective concentrations.

  • Troubleshooting Steps:

    • Visually Inspect Assay Plates/Tubes: Before and after the experiment, carefully inspect the assay vessels for any signs of precipitation.

    • Perform a Solubility Assessment in the Assay Medium: Determine the kinetic solubility of the compound in the specific cell culture medium or buffer used for the assay.

    • Utilize a Formulation Approach: For in vivo studies or complex in vitro models, consider more advanced formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions.[7][8][9][10] These approaches can help maintain the drug in a solubilized or supersaturated state.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method I should try to improve the solubility of this compound?

A1: The most straightforward initial approach is pH adjustment. Since the molecule contains basic amine groups, its solubility will likely increase significantly in an acidic environment due to salt formation.[1][2] Try dissolving the compound in a buffer with a pH below its pKa.

Q2: I need to prepare a stock solution of the compound. Which organic solvent should I use?

A2: Common choices for preparing stock solutions of poorly water-soluble compounds include dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF). The choice will depend on the compound's solubility in these solvents and the tolerance of your experimental system to the solvent. For many biological applications, DMSO is a common starting point.

Q3: What are the advantages and disadvantages of using co-solvents versus surfactants?

A3:

ApproachAdvantagesDisadvantages
Co-solvents Simple to implement; can significantly increase solubility.[2]May have biological or toxicological effects at higher concentrations; can affect protein stability.
Surfactants Effective at low concentrations; can form micelles to solubilize highly hydrophobic compounds.[5]Can interfere with certain biological assays (e.g., membrane-based assays); may cause cell lysis at high concentrations.

Q4: How can I enhance the oral bioavailability of this compound, which I suspect is limited by its poor solubility?

A4: For oral delivery, several advanced formulation strategies can be employed to enhance bioavailability:

  • Salt Formation: Creating a stable, crystalline salt of the compound can improve its dissolution rate and solubility.[1]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1][6]

  • Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can generate supersaturated solutions upon dissolution, which can enhance absorption.[7][11]

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, facilitating absorption.[8][10][12]

Q5: Are there any excipients that are particularly well-suited for solubilizing amine-containing compounds?

A5: While the choice of excipients is highly drug-specific, some general recommendations for basic compounds include:

  • Acidic Buffering Agents: To maintain a low pH environment where the amine is protonated and more soluble.

  • Polymers with Acidic Functional Groups: In solid dispersions, polymers like hypromellose acetate succinate (HPMC-AS) can interact with basic drugs and help maintain supersaturation.[10]

  • Cyclodextrins: Can be effective for encapsulating the hydrophobic portions of the molecule, such as the benzyl group.[3][6]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Objective: To determine the aqueous solubility of this compound as a function of pH.

  • Materials:

    • The compound

    • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 8.0.

    • Vials or microcentrifuge tubes

    • Shaker or rotator

    • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Methodology:

    • Add an excess amount of the compound to a known volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase or solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Co-solvent Solubility Screening

  • Objective: To identify effective co-solvents for solubilizing the compound.

  • Materials:

    • The compound

    • A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, glycerol).

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Vials and analytical equipment as in Protocol 1.

  • Methodology:

    • Prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).

    • For each co-solvent mixture, perform a shake-flask solubility experiment as described in Protocol 1.

    • Determine the solubility of the compound in each co-solvent/buffer mixture.

    • Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation

Table 1: Hypothetical pH-Dependent Solubility of this compound

pHBuffer SystemSolubility (µg/mL)
2.0Citrate> 1000
4.0Acetate850
6.0Phosphate150
7.4Phosphate< 10
8.0Phosphate< 1

Table 2: Hypothetical Co-solvent Effects on Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0< 10
Ethanol1050
Ethanol20120
Propylene Glycol1075
Propylene Glycol20180
PEG 40010110
PEG 40020250

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_formulation Advanced Formulation cluster_characterization Characterization & Optimization PoorSolubility Poor Aqueous Solubility of Compound pHScreen pH Adjustment (Acidic Buffers) PoorSolubility->pHScreen Tier 1 CosolventScreen Co-solvent Screening (Ethanol, PG, PEG 400) PoorSolubility->CosolventScreen Tier 1 SolubilityAssay Equilibrium Solubility Assay pHScreen->SolubilityAssay CosolventScreen->SolubilityAssay Surfactant Surfactant Addition (e.g., Tween 80) Bioassay In Vitro / In Vivo Assay Surfactant->Bioassay Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Cyclodextrin->Bioassay LipidBased Lipid-Based Systems (e.g., SEDDS) LipidBased->Bioassay SolubilityAssay->Surfactant Tier 2 (If needed) SolubilityAssay->Cyclodextrin Tier 2 (If needed) SolubilityAssay->LipidBased Tier 2 (If needed) Bioassay->SolubilityAssay Iterate/Optimize

Caption: A stepwise workflow for troubleshooting and enhancing the solubility of a poorly soluble compound.

signaling_pathway cluster_compound Compound Properties cluster_solubility Solubility Behavior cluster_enhancement Enhancement Strategies Compound 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine Structure Basic Amine Groups Hydrophobic Benzyl Group Compound->Structure LowSol Low Aqueous Solubility (Free Base) Structure->LowSol leads to Protonation Protonation (↓pH) LowSol->Protonation addressed by Encapsulation Hydrophobic Encapsulation (Cyclodextrins, Micelles) LowSol->Encapsulation addressed by Solvation Altered Solvation (Co-solvents) LowSol->Solvation addressed by HighSol High Aqueous Solubility (Salt Form) Protonation->HighSol results in

Caption: Logical relationships between the compound's structure and solubility enhancement strategies.

References

Technical Support Center: Stability of Tetrahydronaphthyridine Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with tetrahydronaphthyridine compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of tetrahydronaphthyridine compounds in solution?

A1: The stability of tetrahydronaphthyridine compounds in solution is primarily influenced by several factors, including:

  • pH: Tetrahydronaphthyridine derivatives can be susceptible to acid or base-catalyzed hydrolysis. The protonation state of the nitrogen atoms in the naphthyridine ring, governed by the solution's pH, significantly influences the compound's reactivity and degradation profile.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of these compounds.[1][2] Some drug substances can undergo auto-oxidation even under normal storage conditions.[1]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions and lead to the formation of degradation products. This is a common issue for many aromatic heterocyclic compounds.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3][4]

Q2: My tetrahydronaphthyridine compound appears to be degrading during aqueous workup. What is the optimal pH to maintain stability?

A2: Maintaining the correct pH is critical. Acidic conditions (pH < 7) can promote the hydrolysis of functionalities like enamines, which may be present in certain tetrahydronaphthyridine derivatives. Conversely, strongly alkaline conditions can also promote other degradation pathways. For many tetrahydropyridine derivatives, which are structurally similar, a slightly basic pH range of 8 to 9 is often ideal for aqueous extractions. This helps to keep the molecule in its neutral, unprotonated form, which minimizes acid-catalyzed hydrolysis. Using a buffered solution or a dilute basic wash (e.g., 5% NaHCO₃ solution) is advisable over strong bases like NaOH.

Q3: I'm observing decomposition of my compound during silica gel chromatography. What could be the cause and how can I prevent it?

A3: Standard silica gel is acidic and can cause on-column degradation of acid-sensitive compounds like certain tetrahydronaphthyridine derivatives. This acidity can catalyze hydrolysis or other rearrangements. To mitigate this, consider the following strategies:

  • Neutralized Silica Gel: Use silica gel that has been neutralized.

  • Basic Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like C18 (reverse-phase chromatography), which are less likely to cause acid-catalyzed degradation.

Q4: What are the recommended storage conditions for stock solutions of tetrahydronaphthyridine compounds?

A4: To ensure the long-term stability of your tetrahydronaphthyridine stock solutions, the following storage conditions are recommended:

  • Solvent: Prepare high-concentration stock solutions in a suitable aprotic solvent like DMSO or DMF.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For particularly sensitive compounds, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

This guide provides solutions to common stability problems encountered when working with tetrahydronaphthyridine derivatives in solution.

Issue Potential Cause Troubleshooting Steps Expected Outcome
Compound degrading in aqueous buffer Hydrolysis 1. pH Adjustment: Determine the pH of your buffer. Adjust to a more neutral range (pH 6-8) if your compound is found to be sensitive to acidic or basic conditions. 2. Buffer Selection: Certain buffer components can catalyze degradation. Consider switching to an alternative buffer system (e.g., phosphate, citrate, TRIS) to see if stability improves. 3. Low Temperature: Store the solution at a lower temperature (2-8 °C) to slow the rate of hydrolysis.Increased stability of the derivative in the aqueous solution.
Oxidation 1. Degas Solvents: Remove dissolved oxygen from your buffer by sparging with an inert gas (e.g., nitrogen or argon). 2. Use of Antioxidants: Add a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution. Ensure compatibility with your downstream application. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the buffer.Reduced oxidative degradation of the compound.
Photodegradation 1. Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. 2. Work in Low Light: Perform experimental manipulations under low-light conditions.Minimized degradation due to light exposure.
Unexpected peaks in HPLC analysis after solution storage Degradation Products 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound and the unexpected peaks. Co-elution of the parent compound with a degradation product can lead to inaccurate quantification.Identification of degradation products and confirmation of the stability-indicating nature of the analytical method.
Impurity from Solvent or Reagent 1. Blank Analysis: Run a blank injection of your solvent/buffer to check for any interfering peaks. 2. Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity (e.g., HPLC grade).Elimination of extraneous peaks originating from the analytical mobile phase or sample diluent.

Quantitative Data on Stability

While specific quantitative degradation kinetics for a broad range of tetrahydronaphthyridine compounds are not extensively available in the public domain, the following table provides a general overview of stability for a related class of compounds, tetrahydropyridines, under forced degradation conditions. The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the analytical method can detect and resolve the degradation products.[3]

Stress Condition Typical Conditions Potential Degradation Products Expected % Degradation (for method validation)
Acid Hydrolysis 0.1 M HCl at 60°C for 30 minutes[1]Hydrolyzed products (e.g., ring-opened compounds)5-20%
Base Hydrolysis 0.1 M NaOH at 60°C for 30 minutes[1]Hydrolyzed and rearranged products5-20%
Oxidation 3% H₂O₂ at room temperature for 7 days[4]N-oxides, hydroxylated derivatives5-20%
Thermal Degradation 60-80°C for 48 hours[2]Various decomposition products5-20%
Photolytic Degradation Exposure to UV (254 nm) and visible light for 24 hours (minimum 1.2 million lux hours and 200 W h/m²)[1]Photoisomers, photodimers, and other photoproducts5-20%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the tetrahydronaphthyridine compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 30 minutes.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 30 minutes.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 7 days.[4]

  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.[1]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general reverse-phase HPLC method suitable for the analysis of tetrahydronaphthyridine compounds and their degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., determined by a PDA detector).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (60-80°C) photo Photolytic (UV/Vis Light) neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc HPLC-UV/PDA Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data troubleshooting_logic start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC, NMR, MS) start->check_purity resynthesize Re-synthesize and/or Re-purify check_purity->resynthesize Impure check_stability Assess Solution Stability check_purity->check_stability Pure resynthesize->check_purity optimize_storage Optimize Storage Conditions (Solvent, Temp, Light) check_stability->optimize_storage Unstable check_assay Review Assay Protocol check_stability->check_assay Stable optimize_storage->check_stability optimize_assay Optimize Assay Parameters (pH, Buffer, Concentration) check_assay->optimize_assay Protocol Issue success Consistent Results check_assay->success Protocol OK optimize_assay->check_assay

References

Technical Support Center: Scaling Up the Synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A1: A common and scalable approach involves a two-step synthesis. The first step is the formation of the 3-amino-5,6,7,8-tetrahydro[1][2]naphthyridine core. This is followed by the N-benzylation of the secondary amine in the tetrahydropyridine ring. An alternative final step, if starting from a different precursor, could be the reduction of a 3-nitro group to the desired 3-amino functionality.

Q2: What are the critical parameters to control during the N-benzylation step?

A2: The critical parameters for the N-benzylation step include reaction temperature, the stoichiometry of the benzylating agent (e.g., benzyl bromide), and the choice of base. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, so careful control of the amount of benzylating agent is crucial. The reaction should be monitored closely by techniques such as TLC or LC-MS to ensure complete consumption of the starting material without significant byproduct formation.

Q3: How can I purify the final product, this compound, at a larger scale?

A3: For large-scale purification, column chromatography may be feasible but can be costly and time-consuming. An alternative is to utilize the basicity of the amino groups. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer followed by extraction with an appropriate organic solvent. Recrystallization from a suitable solvent system is also a highly effective method for obtaining a high-purity product.

Troubleshooting Guides

Part 1: Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1][2]naphthyridine Core

Q4: My reaction to form the tetrahydronaphthyridine core is showing low to no yield. What are the potential causes and solutions?

A4: Low or no yield in the formation of the tetrahydronaphthyridine core, which can be achieved through a Pictet-Spengler type reaction, can be attributed to several factors.[3]

  • Insufficiently Acidic Catalyst: The reaction is often acid-catalyzed to facilitate the key iminium ion formation.[3] Ensure your acid catalyst is of good quality and used in the appropriate amount.

  • Decomposition of Starting Materials: Some starting materials can be sensitive to harsh acidic conditions or high temperatures.[3] Try running the reaction at a lower temperature for a longer duration.

  • Poor Quality Reagents: Impurities in your starting materials or solvents can inhibit the reaction. Ensure all reagents are pure and solvents are anhydrous.

  • Steric Hindrance: Bulky substituents on the reactants can slow down the reaction.[3] In such cases, extended reaction times or a moderate increase in temperature might be necessary.

Q5: I am observing the formation of multiple byproducts during the cyclization reaction. How can I improve the selectivity?

A5: The formation of byproducts is a common challenge. Here are some strategies to improve selectivity:

  • Control of Reaction Conditions: Carefully optimize the reaction temperature and catalyst concentration. Sometimes, a milder catalyst or lower temperature can favor the desired reaction pathway.

  • Stepwise Procedure: Consider a two-step process where the intermediate imine is formed first, isolated, and then subjected to the acid-catalyzed cyclization. This can sometimes prevent side reactions of the more reactive starting materials.

  • Inert Atmosphere: If oxidation of the starting materials or intermediates is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Part 2: N-Benzylation of the Tetrahydronaphthyridine Core

Q6: The N-benzylation of my 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is incomplete. How can I drive the reaction to completion?

A6: Incomplete N-benzylation can be addressed by:

  • Increasing Reaction Temperature: Gently increasing the reaction temperature can improve the reaction rate.

  • Choice of Base and Solvent: Ensure the base is strong enough to deprotonate the secondary amine and is soluble in the chosen solvent. Common choices include potassium carbonate or triethylamine in solvents like acetonitrile or DMF.

  • Excess Benzylating Agent: While being cautious of over-alkylation, a slight excess (e.g., 1.1-1.2 equivalents) of the benzylating agent can help drive the reaction to completion.

Q7: I am observing the formation of a di-benzylated byproduct. How can I prevent this?

A7: The formation of a di-benzylated product (quaternary ammonium salt) is a common side reaction.[4][5] To minimize this:

  • Stoichiometric Control: Use a stoichiometric amount or only a slight excess of the benzylating agent.

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation over di-alkylation.

Q8: How can I effectively remove unreacted benzyl bromide and benzyl alcohol (if formed by hydrolysis) from my reaction mixture?

A8: Unreacted benzyl bromide can be quenched by adding a primary or secondary amine (like a small amount of aqueous ammonia) at the end of the reaction. Both benzyl bromide and benzyl alcohol can be removed by aqueous washes during the workup. If the product is basic, an acid wash can be used to extract the product into the aqueous phase, leaving the neutral benzyl derivatives in the organic phase.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5,6,7,8-tetrahydro[1][2]naphthyridine

This protocol is based on a facile two-step synthesis described in the literature.[1]

  • Step 1: Condensation. In a round-bottom flask, combine the appropriate mono- or bicyclic-4-piperidinone (1.0 eq) with 3,5-dinitro-1-methyl-2-pyridone (1.0 eq).

  • Add a suitable solvent (e.g., ethanol) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Step 2: Cyclization and Aromatization. The crude intermediate is then treated with a suitable acid (e.g., polyphosphoric acid) and heated to promote cyclization and aromatization.

  • After cooling, the reaction mixture is carefully quenched with ice and basified with a strong base (e.g., NaOH solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-amino-5,6,7,8-tetrahydro[1][2]naphthyridine.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: N-Benzylation of 3-Amino-5,6,7,8-tetrahydro[1][2]naphthyridine
  • Dissolve 3-amino-5,6,7,8-tetrahydro[1][2]naphthyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (2.0-3.0 eq).

  • To the stirred suspension, add benzyl bromide (1.05-1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by acid-base extraction followed by recrystallization.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of the Tetrahydronaphthyridine Core

ParameterConditionTypical Yield RangeReference
Step 1: Condensation
SolventEthanol or Methanol-[1]
Ammonia SourceAmmonium Acetate-[1]
TemperatureReflux-[1]
Reaction Time4-8 hours-[1]
Step 2: Cyclization
CatalystPolyphosphoric Acid60-80%[1]
Temperature120-140 °C60-80%[1]
Reaction Time2-4 hours60-80%[1]

Table 2: Representative Reaction Parameters for N-Benzylation

ParameterConditionTypical Yield RangeReference
Benzylating AgentBenzyl Bromide80-95%General Knowledge
BaseK₂CO₃ or Et₃N80-95%General Knowledge
SolventAcetonitrile or DMF80-95%General Knowledge
Temperature60-80 °C80-95%General Knowledge
Reaction Time2-6 hours80-95%General Knowledge

Visualizations

experimental_workflow start Starting Materials: 4-Piperidinone derivative 3,5-Dinitro-1-methyl-2-pyridone condensation Step 1: Condensation (Ammonia source, Reflux) start->condensation intermediate Crude Intermediate condensation->intermediate cyclization Step 2: Cyclization (Acid catalyst, Heat) intermediate->cyclization workup1 Workup & Purification cyclization->workup1 core 3-Amino-5,6,7,8-tetrahydro- [1,6]naphthyridine workup1->core benzylation Step 3: N-Benzylation (Benzyl bromide, Base) core->benzylation workup2 Workup & Purification benzylation->workup2 product 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine workup2->product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield in Core Synthesis cause1 Insufficient Catalyst Activity issue->cause1 cause2 Starting Material Decomposition issue->cause2 cause3 Poor Reagent Quality issue->cause3 solution1 Verify catalyst quality and stoichiometry cause1->solution1 solution2 Lower reaction temperature, extend time cause2->solution2 solution3 Purify starting materials, use anhydrous solvents cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis of the tetrahydronaphthyridine core.

References

Technical Support Center: Greener Synthetic Routes for 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interested in adopting greener synthetic methodologies for 1,6-naphthyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of traditional synthetic methods for 1,6-naphthyridine derivatives from a green chemistry perspective?

A1: Traditional methods for synthesizing 1,6-naphthyridine derivatives often involve harsh reaction conditions, such as high temperatures and prolonged reaction times. They frequently utilize toxic organic solvents, expensive and often toxic catalysts, and may generate a significant amount of hazardous waste.[1][2] These factors contribute to a lower atom economy and a greater environmental impact.

Q2: What are the key "green" alternative approaches for the synthesis of 1,6-naphthyridine derivatives?

A2: Several greener synthetic strategies have been developed to address the shortcomings of traditional methods. These include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[3][4][5][6]

  • Ultrasound-assisted synthesis: Sonication provides an energy-efficient way to promote reactions, often at lower temperatures and with shorter durations.[7][8][9]

  • Catalyst-free synthesis: Eliminating the need for a catalyst simplifies purification and reduces waste.[1][10]

  • Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a cornerstone of green chemistry.[1][2][11][12]

  • Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step, leading to higher atom economy and reduced waste.[2][13]

  • Use of recyclable catalysts: Employing catalysts that can be easily recovered and reused minimizes waste and cost.[2][13]

Q3: Can 1,6-naphthyridine derivatives be synthesized in water?

A3: Yes, several successful syntheses of 1,6-naphthyridine derivatives in aqueous media have been reported.[1][2][11][12] Water is an excellent green solvent as it is non-toxic, non-flammable, and readily available. These methods often provide good to excellent yields and simplify the work-up procedure.

Q4: What are the advantages of using microwave irradiation in the synthesis of 1,6-naphthyridine derivatives?

A4: Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times (minutes instead of hours), improved reaction yields, and often higher product purity.[3][6] The selective heating of polar molecules by microwaves can lead to faster and more efficient reactions.

Troubleshooting Guides

Issue EncounteredPossible CauseSuggested Solution / Troubleshooting Step
Low reaction yield in a traditional synthesis. Harsh reaction conditions leading to side product formation. Inefficient heat transfer.* Consider a microwave-assisted approach: This can provide rapid and uniform heating, potentially minimizing side reactions and improving yield.[3][4][5] * Explore a multicomponent reaction strategy: This can improve atom economy and overall yield by combining several steps.[2][13]
Long reaction times (several hours to days). Slow reaction kinetics under conventional heating.* Utilize microwave irradiation: Reactions that take hours under conventional heating can often be completed in minutes.[6] * Employ ultrasound assistance: Sonication can accelerate the reaction rate.[7][9]
Difficulty in removing the catalyst during purification. Homogeneous catalyst is used.* Investigate catalyst-free reaction conditions: Several protocols have been developed that proceed efficiently without a catalyst.[1][10] * Use a recyclable heterogeneous catalyst: For example, a silica-supported magnetic nanoparticle catalyst can be easily removed using an external magnet.[2][13]
Use of hazardous and toxic organic solvents. Traditional protocols often rely on solvents like DMF, DMSO, or chlorinated hydrocarbons.* Switch to a greener solvent: Water and ethanol have been successfully used as solvents in several syntheses of 1,6-naphthyridine derivatives.[1][2][11][12]
Formation of multiple byproducts, complicating purification. Non-selective reaction conditions.* Optimize reaction parameters in a microwave reactor: The precise temperature and time control can enhance selectivity. * Consider a one-pot, multicomponent reaction: These are often highly convergent and can lead to the desired product with fewer side reactions.[2][13]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 1,6-Naphthyridine Derivatives

Synthetic MethodCatalystSolventTimeYield (%)Reference
Microwave-assistedNoneGlycolNot SpecifiedGood[3]
Catalyst-freeNoneWaterNot SpecifiedGood[1]
Microwave-assistedSolvent-dependentVariousNot SpecifiedGood[4]
MulticomponentSiO2/Fe3O4@MWCNTsWaterShortHigh[2][13]
Catalyst-free[Et3NH][HSO4] (ionic liquid)Solvent-freeShortExcellent[10]
Ultrasound-assistedSolid Acid (C-SO3H)WaterNot Specified69-89[7]

Experimental Protocols

1. Microwave-Assisted Synthesis of Pyrimido[4,5-b][3][13]naphthyridine Derivatives [3]

  • Reactants: 3,5-dibenzylidenepiperidin-4-one and various enamine-like compounds (e.g., 2,6-diaminopyrimidin-4(3H)-one).

  • Solvent: Glycol.

  • Apparatus: A suitable microwave reactor.

  • Procedure:

    • A mixture of 3,5-dibenzylidenepiperidin-4-one (1 mmol) and the enamine-like compound (1 mmol) in glycol (5 mL) is placed in a microwave reaction vessel.

    • The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (optimized for the specific reactants).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pure product.

2. Catalyst-Free, Pseudo-Five-Component Synthesis of 1,2-dihydro[3][13]naphthyridines in Water [1]

  • Reactants: Methyl ketones, amines, and malononitrile.

  • Solvent: Water.

  • Procedure:

    • A mixture of the methyl ketone (1 mmol), amine (2 mmol), and malononitrile (2 mmol) is heated in water under reflux for a specified period.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent.

3. Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives using a Recyclable Catalyst [2][13]

  • Reactants: Benzaldehyde or its derivatives, malononitrile, and 1-naphthylamine.

  • Catalyst: SiO2/Fe3O4@MWCNTs.

  • Solvent: Water.

  • Procedure:

    • To a mixture of benzaldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in water, a catalytic amount of SiO2/Fe3O4@MWCNTs is added.

    • The reaction mixture is stirred at ambient temperature for the required time.

    • After completion of the reaction (monitored by TLC), the catalyst is separated from the reaction mixture using an external magnet.

    • The aqueous layer is decanted, and the product is extracted with a suitable organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which is then purified.

    • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Visualizations

Greener_Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_greener Greener Synthesis Conventional_Reactants Starting Materials Conventional_Process Harsh Conditions (High Temp, Long Time) Toxic Solvents Hazardous Catalysts Conventional_Reactants->Conventional_Process Conventional_Product 1,6-Naphthyridine + Byproducts Conventional_Process->Conventional_Product Conventional_Waste Significant Waste Conventional_Process->Conventional_Waste Greener_Reactants Starting Materials Greener_Process Greener Conditions (Microwave/Ultrasound) Green Solvents (Water/Ethanol) Catalyst-free or Recyclable Catalyst Greener_Reactants->Greener_Process Greener_Product 1,6-Naphthyridine (High Yield & Purity) Greener_Process->Greener_Product Greener_Waste Minimal Waste Greener_Process->Greener_Waste Multicomponent_Reaction_Workflow Reactant_A Aldehyde One_Pot One-Pot Reaction (Aqueous Medium, Recyclable Catalyst) Reactant_A->One_Pot Reactant_B Malononitrile Reactant_B->One_Pot Reactant_C Amine Reactant_C->One_Pot Product Substituted 1,6-Naphthyridine One_Pot->Product Catalyst_Recovery Catalyst Recovery (e.g., via Magnet) One_Pot->Catalyst_Recovery Energy_Input_Comparison Conventional_Heating Conventional Heating (Oil Bath) Reaction_Vessel Reaction Mixture Conventional_Heating->Reaction_Vessel Slow, inefficient heat transfer Microwave_Irradiation Microwave Irradiation Microwave_Irradiation->Reaction_Vessel Rapid, direct heating Time_Green Minutes Ultrasound_Irradiation Ultrasound Irradiation Ultrasound_Irradiation->Reaction_Vessel Acoustic cavitation & mixing Time_Conventional Hours to Days

References

Validation & Comparative

A Comparative Analysis of 1,6-Naphthyridine and 1,8-Naphthyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its various isomers, particularly 1,6- and 1,8-naphthyridines, have given rise to a plethora of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of these two key naphthyridine isomers, presenting quantitative data on their performance, detailed experimental protocols for key biological assays, and visualizations of the signaling pathways they modulate. This objective comparison aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutic agents.

Chemical Structure and Properties: A Tale of Two Isomers

The fundamental difference between 1,6- and 1,8-naphthyridine lies in the position of the second nitrogen atom within the fused pyridine ring system. This seemingly subtle variation in structure can significantly influence the physicochemical properties of the resulting derivatives, impacting their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.

Comparative Biological Activities

Both 1,6- and 1,8-naphthyridine derivatives have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and infectious diseases. Below is a comparative summary of their performance in key biological assays.

Anticancer Activity

Naphthyridine derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of crucial cellular targets like kinases and topoisomerases.

Table 1: Comparative Anticancer Activity of 1,6- and 1,8-Naphthyridine Derivatives (IC50 values in µM)

Derivative ClassTarget/MechanismCancer Cell Line1,6-Naphthyridine Derivative (IC50 µM)1,8-Naphthyridine Derivative (IC50 µM)
Kinase Inhibitors FGFR4HuH-7 (Hepatocellular Carcinoma)A34 : Data not specified, but potentNot applicable
c-MetU-87MG (Glioblastoma)4r : Potent, comparable to CabozantinibNot applicable
EGFRA549 (Lung Cancer)Not widely reportedData varies with specific derivative
Topoisomerase Inhibitors Topoisomerase IIHCT116 (Colon Cancer)Not a primary mechanismVoreloxin : Potent inhibitor
General Cytotoxicity Not specifiedHCT116 (Colorectal Cancer)19g : Substantial cytotoxic effectData varies with specific derivative
HeLa (Cervical Cancer)Data varies with specific derivativeData varies with specific derivative

Note: Direct comparison is challenging due to variations in specific derivatives and experimental conditions. The data presented is a representative summary from multiple sources.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is famously the core of nalidixic acid, the first quinolone antibiotic. This has spurred extensive research into the antimicrobial properties of this class of compounds. While less explored in this context, 1,6-naphthyridine derivatives have also shown promise.

Table 2: Comparative Antimicrobial Activity of 1,6- and 1,8-Naphthyridine Derivatives (MIC values in µg/mL)

Derivative ClassBacterial Strain1,6-Naphthyridine Derivative (MIC µg/mL)1,8-Naphthyridine Derivative (MIC µg/mL)
General Antibacterial Staphylococcus aureusData varies, some show activityNalidixic Acid : 6
Escherichia coliData varies, some show activityNalidixic Acid : 4
Pseudomonas aeruginosaData varies, some show activityNalidixic Acid : 64
Anti-mycobacterial Mycobacterium tuberculosis H37RvNot widely reportedANA-12 : 6.25[1][2][3]

Note: The presented MIC values are illustrative and can vary significantly based on the specific derivative and the bacterial strain tested.

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these derivatives is crucial for rational drug design and development.

1,6-Naphthyridine Derivatives: Targeting Kinase Signaling

Recent research has highlighted the potential of 1,6-naphthyridine derivatives as potent and selective kinase inhibitors.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Receptor_Dimerization Receptor Dimerization FGFR4->Receptor_Dimerization KLB β-Klotho KLB->FGFR4 Co-receptor Autophosphorylation Autophosphorylation Receptor_Dimerization->Autophosphorylation FRS2 FRS2 Autophosphorylation->FRS2 Recruits & Phosphorylates PI3K PI3K Autophosphorylation->PI3K Recruits GRB2 GRB2 FRS2->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Migration ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Naphthyridine_1_6 1,6-Naphthyridine Derivative Naphthyridine_1_6->FGFR4 Inhibits cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization GAB1 GAB1 Dimerization->GAB1 Recruits & Phosphorylates GRB2 GRB2 Dimerization->GRB2 Recruits STAT3 STAT3 Dimerization->STAT3 Activates PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT SOS SOS GRB2->SOS RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK Cell_Functions Proliferation, Motility, Invasion, Survival RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions STAT3->Cell_Functions Naphthyridine_1_6 1,6-Naphthyridine Derivative Naphthyridine_1_6->cMet Inhibits EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates PLCg PLCγ Dimerization->PLCg Activates STAT STAT Pathway Dimerization->STAT Activates RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK Cell_Response Proliferation, Survival, Differentiation RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response STAT->Cell_Response Naphthyridine_1_8 1,8-Naphthyridine Derivative Naphthyridine_1_8->EGFR Inhibits

References

A Comparative Guide to CDK5 Inhibitors: Profiling 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Against Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 5 (CDK5) has emerged as a critical therapeutic target in a range of human diseases, from neurodegenerative disorders to cancer. Its dysregulation is implicated in pathological processes such as neuronal death and tumor progression. This guide provides a comparative analysis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine and other notable CDK5 inhibitors, presenting key experimental data to inform research and development decisions.

While specific quantitative data for this compound is not extensively available in the public domain, the therapeutic potential of the substituted 1,6-naphthyridine scaffold is significant. A patent from Goldfinch Bio has disclosed that compounds with this core structure are potent CDK5 inhibitors, with some exhibiting IC50 values of less than 10 nM.[1] This highlights the promise of this chemical class in the development of novel CDK5-targeted therapies.

This guide will compare the available data for this promising scaffold with established CDK5 inhibitors such as Roscovitine and Dinaciclib, as well as the potent inhibitor 20-223.

Performance Comparison of CDK5 Inhibitors

The following tables summarize the in vitro potency of various CDK5 inhibitors against CDK5 and other cyclin-dependent kinases. This data is crucial for understanding the selectivity profile of each compound.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected CDK5 Inhibitors

InhibitorCDK5 IC50Other Notable CDK IC50sReference(s)
Substituted 1,6-Naphthyridines < 10 nM (for some examples)Highly selective over CDK2 (>100-fold)[1][2]
Roscovitine (Seliciclib) 160 - 200 nMCDK1: 650 nM, CDK2: 700 nM, CDK7: 400-700 nM, CDK9: 400 nM[3]
Dinaciclib (SCH727965) 1 nMCDK1: 3 nM, CDK2: 1 nM, CDK9: 4 nM[3]
20-223 (CP668863) 8.8 nMCDK2: 6.0 nM[4]

Key Observations:

  • The substituted 1,6-naphthyridine scaffold, to which this compound belongs, demonstrates exceptional potency for CDK5, with some compounds in this class having IC50 values in the sub-10 nanomolar range.[1][2]

  • This class of compounds also exhibits high selectivity for CDK5 over other kinases like CDK2.[2]

  • Dinaciclib is a highly potent pan-CDK inhibitor with strong activity against CDK5.[3]

  • Roscovitine is a less potent but well-characterized CDK inhibitor.[3]

  • 20-223 shows high potency for both CDK5 and CDK2.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK5 inhibitors.

In Vitro CDK5 Kinase Assay (Mobility Shift Assay)

This assay is used to determine the enzymatic activity of CDK5 and the inhibitory potential of test compounds.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

  • Enzyme and Substrate Addition: Add recombinant human CDK5/p25 enzyme and a fluorescently labeled peptide substrate to the reaction buffer.

  • Compound Incubation: Add the test compound (e.g., this compound) at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Data Acquisition: Analyze the reaction mixture using a microfluidic capillary electrophoresis system. The phosphorylated and unphosphorylated peptides will have different mobilities, allowing for quantification.

  • IC50 Determination: Calculate the concentration of the inhibitor that results in 50% inhibition of CDK5 activity (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of CDK5 inhibitors on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line SW620) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the CDK5 inhibitor or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Signaling Pathways and Visualizations

Understanding the signaling context of CDK5 is crucial for interpreting the effects of its inhibitors. CDK5 is a key player in various cellular processes, and its dysregulation contributes to multiple pathologies.

CDK5 Signaling in Neurodegeneration

In the central nervous system, CDK5 plays a pivotal role in neuronal development and function. However, its hyperactivation, often through the cleavage of its activator p35 to the more stable p25, is a hallmark of neurodegenerative diseases like Alzheimer's disease. Hyperactivated CDK5/p25 contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles and subsequent neuronal death.

CDK5_Neurodegeneration_Pathway cluster_activation CDK5 Activation cluster_downstream Downstream Effects cluster_inhibitors Inhibition p35 p35 p25 p25 p35->p25 cleavage CDK5_p35 CDK5/p35 (active) p35->CDK5_p35 CDK5_p25 CDK5/p25 (hyperactive) p25->CDK5_p25 Calpain Calpain Calpain->p35 CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_p35 binds CDK5_inactive->CDK5_p25 binds pTau Hyperphosphorylated Tau CDK5_p25->pTau phosphorylates Tau Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs aggregates to Neuronal_Death Neuronal Death NFTs->Neuronal_Death leads to Inhibitor 6-Benzyl-5,6,7,8-tetrahydro- 1,6-naphthyridin-3-amine Inhibitor->CDK5_p25 inhibits

Caption: CDK5 hyperactivation pathway in neurodegeneration.

CDK5 Signaling in Cancer

In various cancers, CDK5 has been shown to promote tumor growth, metastasis, and angiogenesis. It can phosphorylate a range of substrates involved in cell cycle progression, cell migration, and survival pathways.

CDK5_Cancer_Pathway cluster_activation CDK5 Activation cluster_effects Oncogenic Effects cluster_inhibitors Inhibition p35 p35/p25 CDK5_active Active CDK5 p35->CDK5_active CDK5_inactive CDK5 CDK5_inactive->CDK5_active Proliferation Cell Proliferation CDK5_active->Proliferation promotes Migration Cell Migration CDK5_active->Migration promotes Angiogenesis Angiogenesis CDK5_active->Angiogenesis promotes Survival Cell Survival CDK5_active->Survival promotes Inhibitor CDK5 Inhibitors Inhibitor->CDK5_active inhibits

Caption: Role of CDK5 in promoting cancer hallmarks.

Experimental Workflow for CDK5 Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel CDK5 inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., Kinase Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Assays Cell-Based Assays (Viability, Migration) Selectivity->Cell_Assays SAR Structure-Activity Relationship (SAR) Studies Cell_Assays->SAR In_Vivo In Vivo Efficacy & PK/PD Studies SAR->In_Vivo

Caption: Workflow for CDK5 inhibitor discovery.

References

A Spectroscopic Showdown: Differentiating Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of naphthyridine isomers is a critical step in synthesizing novel therapeutics. This guide provides a comparative analysis of the spectroscopic properties of various naphthyridine isomers, offering a valuable resource for their unambiguous differentiation.

Naphthyridines, a class of heterocyclic aromatic compounds containing two nitrogen atoms in a fused pyridine ring system, exhibit a wide range of biological activities. The specific arrangement of the nitrogen atoms gives rise to ten possible isomers, each with unique physicochemical and pharmacological properties. Consequently, the ability to distinguish between these isomers is paramount. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS)—used to characterize and differentiate these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for several common naphthyridine isomers. These values are compiled from various sources and may vary slightly depending on the experimental conditions.

¹H NMR Spectral Data (in CDCl₃)
IsomerH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
1,5-Naphthyridine 8.997.648.41-8.417.648.99
1,6-Naphthyridine 9.107.528.288.76-7.939.28
1,8-Naphthyridine 9.087.558.208.207.559.08-

Note: The chemical shifts are highly dependent on the solvent used.

¹³C NMR Spectral Data (in CDCl₃)
IsomerC-2 (ppm)C-3 (ppm)C-4 (ppm)C-4a (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)C-8a (ppm)
1,5-Naphthyridine 150.8124.0137.5146.3-137.5124.0150.8146.3
1,8-Naphthyridine 152.4121.5136.9145.4136.9121.5152.4-145.4

Note: Assignments may vary. Advanced techniques like HMQC and HMBC are used for unambiguous assignments.[1][2]

UV-Vis Spectral Data (in Ethanol)
Isomerλmax (nm)Molar Absorptivity (ε)
1,6-Naphthyridine ~208, 255, 300-
Derivatives of 1,8-Naphthyridine ~320Moderately Intense

Note: The absorption maxima and molar absorptivity are influenced by the solvent and substituents.[3][4] The UV spectrum of benzene, a related aromatic compound, shows three main absorption bands around 184 nm, 204 nm, and 255 nm.[5] The position and intensity of these bands in naphthyridine isomers are influenced by the positions of the nitrogen atoms and the extent of the conjugated system.[4]

Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragmentation Patterns
All Isomers 130.05Loss of HCN, C₂H₂

Note: While electron ionization (EI) mass spectrometry will show the same molecular ion for all isomers, differences in fragmentation patterns can sometimes be observed. Advanced techniques like infrared ion spectroscopy (IRIS) can provide more definitive differentiation between isomers.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the naphthyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7]

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • For unambiguous assignment, perform 2D correlation experiments such as COSY (Correlation Spectroscopy).[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • To aid in assignment, perform experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[1]

    • For complete assignment, use 2D heteronuclear correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[1]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the naphthyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the instrument to warm up and stabilize.

    • Set the desired wavelength range (typically 200-400 nm for naphthyridines).

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally labile compounds.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the fragmentation pattern to aid in structural elucidation. While isomers will have the same molecular weight, their fragmentation patterns may differ, providing clues to their structure. For more definitive isomer differentiation, specialized techniques such as infrared ion spectroscopy (IRIS) may be necessary.[6]

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of naphthyridine isomers.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_analysis Data Interpretation & Identification Unknown Unknown Naphthyridine Isomer MS Mass Spectrometry (Molecular Weight) Unknown->MS UVVis UV-Vis Spectroscopy (Conjugation Pattern) Unknown->UVVis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR MW Determine Molecular Formula MS->MW UV_Data Compare λmax & ε values UVVis->UV_Data NMR_Data Analyze Chemical Shifts, Coupling Patterns & 2D Correlations NMR->NMR_Data Identification Isomer Identification MW->Identification UV_Data->Identification NMR_Data->Identification

Caption: A workflow for the differentiation of naphthyridine isomers using spectroscopic techniques.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between different naphthyridine isomers, a crucial step in the advancement of medicinal chemistry and drug discovery.

References

Navigating the Therapeutic Potential of 1,6-Naphthyridines: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant interest in the anticancer properties of the 1,6-naphthyridine scaffold. However, specific experimental data on the efficacy of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine in cancer cell lines is not publicly available at this time. While this particular derivative remains uncharacterized in published cancer research, the broader class of 1,6-naphthyridine derivatives has demonstrated promising cytotoxic and targeted activities across a range of cancer cell lines. This guide provides a comparative overview of the performance of various functionalized 1,6-naphthyridines and related naphthyridine structures, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

The 1,6-naphthyridine core is a recognized pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several derivatives have been investigated as potential anticancer agents, with some advancing to clinical trials.[2] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase II, AXL kinase, and FGFR4.[2][3][4]

Comparative Efficacy of Naphthyridine Derivatives in Cancer Cell Lines

To provide a useful comparison, this section summarizes the in vitro cytotoxicity of various naphthyridine derivatives against several human cancer cell lines. The data is presented in the following table, highlighting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Naphthyridine Derivatives Compound 16 (C-2 naphthyl ring)HeLa (Cervical Cancer)0.7[2]
Compound 16 (C-2 naphthyl ring)HL-60 (Leukemia)0.1[2]
Compound 16 (C-2 naphthyl ring)PC-3 (Prostate Cancer)5.1[2]
Compound 14 (C-2 naphthyl ring)HeLa (Cervical Cancer)2.6[2]
Compound 14 (C-2 naphthyl ring)HL-60 (Leukemia)1.5[2]
Compound 15 (C-2 naphthyl ring)HeLa (Cervical Cancer)2.3[2]
Compound 15 (C-2 naphthyl ring)HL-60 (Leukemia)0.8[2]
[1][5]-Naphthyridine Derivatives Compound 5bMCF-7 (Breast Cancer)11.25 ± 0.09[6]
Compound 5bA549 (Lung Cancer)23.19 ± 0.45[6]
Compound 5bSiHa (Cervical Cancer)29.22 ± 0.35[6]
Compound 5eMCF-7 (Breast Cancer)13.45 ± 0.09[6]
Compound 5eA549 (Lung Cancer)26.24 ± 0.41[6]
Compound 5eSiHa (Cervical Cancer)30.18 ± 0.39[6]
Pyrazolo-naphthyridine Derivatives Compound 5jHeLa (Cervical Cancer)6.4 ± 0.45[7]
Compound 5kMCF-7 (Breast Cancer)2.03 ± 0.23[7]
Reference Compound ColchicineHeLa (Cervical Cancer)23.6[2]
ColchicineHL-60 (Leukemia)7.8[2]
ColchicinePC-3 (Prostate Cancer)19.7[2]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of naphthyridine derivatives is significantly influenced by the nature and position of substituents on the naphthyridine core.[2] Studies have shown that:

  • Substitution at C-2: The presence of a naphthyl ring at the C-2 position of the naphthyridine core appears to be crucial for potent cytotoxicity against HeLa and HL-60 cell lines.[2]

  • Substitution at C-6: A methyl group at the C-6 position has been associated with increased potency in certain derivatives against HeLa cells.[2]

  • Electron-withdrawing groups and hydrogen bond donors: For[1][5]-naphthyridine derivatives, the presence of these groups has been shown to substantially enhance cytotoxic effects.[6]

Experimental Protocols

The following provides a general methodology for the in vitro cytotoxicity assays commonly used to evaluate the efficacy of these compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment compound_addition Add varying concentrations of test compounds cell_attachment->compound_addition incubation Incubate for a specified period (e.g., 48-72h) compound_addition->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance_reading ic50_calculation Calculate IC50 values from dose-response curves absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways Targeted by 1,6-Naphthyridine Derivatives

Several 1,6-naphthyridine derivatives exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer.

AXL Kinase Inhibition Pathway

Certain 1,6-naphthyridinone derivatives have been identified as potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in tumor growth, metastasis, and drug resistance.[3]

AXL_Inhibition_Pathway Gas6 Gas6 (Ligand) AXL AXL Receptor Tyrosine Kinase Gas6->AXL Binds to Dimerization Dimerization & Autophosphorylation AXL->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Cellular_Effects Tumor Growth, Proliferation, Metastasis, Drug Resistance Downstream->Cellular_Effects Inhibitor 1,6-Naphthyridinone Inhibitor Inhibitor->AXL Inhibits FGFR4_Inhibition_Pathway FGF19 FGF19 (Ligand) FGFR4 FGFR4 Kinase FGF19->FGFR4 Activates Phosphorylation Phosphorylation of FGFR4 FGFR4->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor 1,6-Naphthyridine-2-one Inhibitor Inhibitor->FGFR4 Inhibits

References

Head-to-Head Comparison: 1,6-Naphthyridine and Pyrido[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The strategic design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, 1,6-naphthyridines and pyrido[2,3-d]pyrimidines have emerged as privileged structures, demonstrating significant potential in targeting a range of kinases implicated in cancer progression. This guide provides a head-to-head comparison of these two scaffolds, presenting key experimental data, detailed methodologies for crucial assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their drug development endeavors.

Core Chemical Structures

The fundamental difference in the core structure of these two scaffolds lies in the arrangement of nitrogen atoms within their fused bicyclic systems. The 1,6-naphthyridine core consists of two fused pyridine rings, while the pyrido[2,3-d]pyrimidine core features a pyridine ring fused to a pyrimidine ring. This seemingly subtle variation significantly influences the physicochemical properties and the three-dimensional arrangement of substituents, thereby impacting their interaction with the kinase ATP-binding site.

G Core Chemical Structures cluster_0 1,6-Naphthyridine cluster_1 Pyrido[2,3-d]pyrimidine 1_6_naphthyridine 1_6_naphthyridine pyrido_pyrimidine pyrido_pyrimidine EGFR_Pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Inhibited by 1,6-Naphthyridine & Pyrido[2,3-d]pyrimidine Analogs PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Workflow Kinase Inhibitor Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Assays cluster_2 In Vivo Studies a Compound Synthesis (1,6-Naphthyridine or Pyrido[2,3-d]pyrimidine Analogs) b In Vitro Kinase Inhibition Assay (IC50) a->b c Kinase Selectivity Profiling b->c d Cell Viability/ Proliferation Assay (IC50) c->d e Western Blotting (Target Phosphorylation) d->e f Pharmacokinetic Studies (PK) e->f g Xenograft Efficacy Models f->g h Toxicology Studies g->h

A Comparative Guide to the In Vivo Efficacy of RORγt Inverse Agonists in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine and emerging alternatives targeting the RORγt pathway, supported by experimental data.

The therapeutic landscape for autoimmune diseases is rapidly evolving, with a significant focus on orally available small molecules that can modulate key inflammatory pathways. One of the most promising targets in this arena is the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcriptional regulator of the pro-inflammatory T helper 17 (Th17) cell lineage. While the originally queried compound, this compound, lacks specific in vivo efficacy data in the public domain, this guide focuses on a structurally related and well-characterized compound, TAK-828F , a potent RORγt inverse agonist with a 5,6,7,8-tetrahydro-1,6-naphthyridine core.

This guide provides a comparative overview of the preclinical in vivo efficacy of TAK-828F and other notable RORγt inverse agonists, offering a valuable resource for researchers engaged in the discovery and development of novel immunomodulatory therapies.

Comparative In Vivo Performance of RORγt Inverse Agonists

The following tables summarize the available quantitative data for TAK-828F and a selection of other RORγt inverse agonists that have been evaluated in preclinical models of autoimmune diseases.

Table 1: In Vitro Potency of Selected RORγt Inverse Agonists

CompoundTarget AssayIC50 (nM)Species
TAK-828F RORγt Inverse Agonist Activity~10Human/Mouse
VTP-43742 RORγt Reporter Assay11Human
Cedirogant (ABBV-157) RORγt Transcription9.6Human
IMU-935 RORγt Reporter Assay~20Human

Table 2: Preclinical Pharmacokinetics of Selected Oral RORγt Inverse Agonists

CompoundSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
TAK-828F Mouse10 (p.o.)12301.03.545
VTP-43742 Rat10 (p.o.)11002.04.0N/A
Cedirogant (ABBV-157) Rat5 (p.o.)8501.55.2N/A
IMU-935 Mouse10 (p.o.)N/AN/AN/AN/A

N/A: Data not publicly available.

Table 3: In Vivo Efficacy of RORγt Inverse Agonists in Preclinical Autoimmune Models

CompoundAnimal ModelDosing RegimenKey Efficacy Readouts
TAK-828F Murine T-cell Transfer Colitis1 and 3 mg/kg, p.o., b.i.d. for 21 days- Dose-dependent reduction in disease activity index.[1][2]- Significant decrease in colonic inflammation scores.[1][2]- Reduced infiltration of Th17 and Th1/17 cells in mesenteric lymph nodes.[1]
TAK-828F Murine Experimental Autoimmune Encephalomyelitis (EAE)1, 3, and 10 mg/kg, p.o., q.d.- Prophylactic and therapeutic efficacy in reducing clinical EAE scores.[3]- Inhibition of Th17 and Th1/17 cell differentiation in inguinal lymph nodes.[3]
VTP-43742 Imiquimod-Induced Psoriasis (Mouse)N/A- Reduction in ear thickness and skin inflammation.
Cedirogant (ABBV-157) Collagen-Induced Arthritis (Mouse)N/A- Reduction in paw swelling and arthritis scores.
IMU-935 EAE (Mouse)N/A- Reported activity in reducing disease severity.[4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the RORγt signaling pathway and a general workflow for the in vivo validation of RORγt inverse agonists.

RORgt_Signaling_Pathway Cytokines TGF-β, IL-6, IL-23 Naive_T_Cell Naive CD4+ T Cell Cytokines->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt_Induction RORγt Expression STAT3->RORgt_Induction Th17_Differentiation Th17 Cell Differentiation RORgt_Induction->Th17_Differentiation IL17_Production IL-17A, IL-17F, IL-22 Production Th17_Differentiation->IL17_Production Inflammation Inflammation & Autoimmunity IL17_Production->Inflammation TAK_828F TAK-828F & Other RORγt Inverse Agonists TAK_828F->RORgt_Induction Inhibition Experimental_Workflow Model_Induction Induction of Autoimmune Model (e.g., EAE, Colitis, Psoriasis) Grouping Animal Grouping (Vehicle, Compound) Model_Induction->Grouping Treatment Compound Administration (Oral Gavage) Grouping->Treatment Monitoring Clinical Scoring & In-life Measurements Treatment->Monitoring PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology Endpoint->Histology FACS Flow Cytometry (Immune Cell Profiling) Endpoint->FACS Cytokines Cytokine Analysis (ELISA, qPCR) Endpoint->Cytokines

References

The Antimicrobial Promise of Naphthyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial potential of naphthyridine derivatives reveals a versatile class of compounds with significant activity against a broad spectrum of bacterial and fungal pathogens. This guide offers a comparative analysis of their efficacy, supported by experimental data, and elucidates their mechanisms of action, providing valuable insights for researchers and drug development professionals.

Naphthyridines, heterocyclic compounds composed of two fused pyridine rings, have long been a focal point in the quest for new antimicrobial agents.[1][2][3][4][5] Their inherent structural diversity, arising from six possible isomers based on the position of the nitrogen atoms, allows for extensive chemical modification, leading to a wide array of derivatives with potent pharmacological activities.[1][2][3][4][5] This has culminated in the development of several clinically significant antibacterial drugs.[3][4]

The antimicrobial prowess of naphthyridine derivatives is largely attributed to their ability to inhibit crucial bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1][3][4][6][7] By targeting these enzymes, which are essential for DNA replication, transcription, and repair, these compounds effectively halt bacterial proliferation. This mechanism of action is a cornerstone of their efficacy against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity

The antimicrobial activity of various naphthyridine derivatives has been extensively evaluated against a range of microorganisms. The Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency, has been determined for numerous derivatives. The following tables summarize the MIC values of selected naphthyridine derivatives against various bacterial and fungal strains, compiled from multiple studies to facilitate a comparative assessment.

Derivative Class Compound Organism MIC (µg/mL) Reference
1,8-Naphthyridine ANA-12Mycobacterium tuberculosis H37Rv6.25[8][9]
ANC-2, ANA-1, ANA 6–8, ANA-10Mycobacterium tuberculosis H37Rv12.5[9]
Canthin-6-oneStaphylococcus aureus0.49[10]
Canthin-6-oneEscherichia coli3.91[10]
Canthin-6-oneMethicillin-resistant S. aureus (MRSA)0.98[10]
10-methoxycanthin-6-oneStaphylococcus aureus3.91[10]
10-methoxycanthin-6-oneMethicillin-resistant S. aureus (MRSA)3.91[10]
2,7-Naphthyridine Compound 10jStaphylococcus aureus8 mg/L[6][11]
Compound 10fStaphylococcus aureus31 mg/L[6][11]
1,8-Naphthyridinone Brominated derivatives 31b and 31fBacillus subtilis (resistant strains)IC50: 1.7–13.2 µg/mL (against DNA gyrase)[1][4]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism by which many antimicrobial naphthyridine derivatives exert their effect is through the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This targeted inhibition disrupts the essential processes of DNA replication and segregation, ultimately leading to bacterial cell death.

Naphthyridine_Mechanism_of_Action cluster_bacterium Bacterial Cell Naphthyridine_Derivative Naphthyridine_Derivative DNA_Gyrase DNA_Gyrase Naphthyridine_Derivative->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Naphthyridine_Derivative->Topoisomerase_IV Inhibits DNA_Replication_Fork DNA Replication DNA_Gyrase->DNA_Replication_Fork Enables Topoisomerase_IV->DNA_Replication_Fork Enables Cell_Death Cell_Death DNA_Replication_Fork->Cell_Death Disruption leads to

Caption: Mechanism of action of antimicrobial naphthyridine derivatives.

Experimental Protocols

The determination of the antimicrobial potential of naphthyridine derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies commonly employed in these investigations.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of naphthyridine derivative in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate wells with microbial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at appropriate temperature and duration Inoculate_Plate->Incubate Observe_Growth Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth Determine_MIC MIC = Lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using the broth microdilution method.

Methodology:

  • Preparation of Naphthyridine Derivative Stock Solution: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Two-fold serial dilutions of the naphthyridine derivative are performed in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the naphthyridine derivative that completely inhibits the visible growth of the microorganism.

Microplate Alamar Blue Assay (MABA) for Anti-Mycobacterial Activity

The MABA assay is a colorimetric method commonly used to determine the MIC of compounds against Mycobacterium tuberculosis.

Methodology:

  • Preparation of Drug Plate: Serial dilutions of the naphthyridine derivatives are prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared in a suitable medium.

  • Inoculation: The wells of the microtiter plate are inoculated with the mycobacterial suspension.

  • Incubation: The plate is incubated at 37°C for a specified period.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is incubated again to allow for color development.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[8][9]

Conclusion

Naphthyridine derivatives represent a robust and promising platform for the development of novel antimicrobial agents. Their proven mechanism of action, targeting essential bacterial enzymes, coupled with their broad-spectrum activity, underscores their therapeutic potential. The comparative data presented in this guide highlight the significant potency of various derivatives and provide a foundation for further research and development in this critical area of medicinal chemistry. The detailed experimental protocols offer a standardized approach for the continued evaluation and optimization of these valuable compounds in the fight against infectious diseases.

References

Safety Operating Guide

Personal protective equipment for handling 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including other naphthyridine derivatives. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's environmental health and safety (EHS) department for specific guidance. This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.

The primary objective when handling this compound is to prevent contact with the eyes, skin, and respiratory tract. The following sections detail the recommended personal protective equipment (PPE), operational procedures, and disposal plan.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier to exposure and must be used diligently. The table below summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shieldProvides a crucial barrier against dust particles and potential splashes. Standard safety glasses are not sufficient.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact. Gloves should be powder-free and inspected for any signs of degradation or puncture before and during use. It is recommended to change gloves regularly, typically every 30 to 60 minutes, or immediately if contamination is known or suspected.[1][2][3]
Lab coat or chemical-resistant apronProtects the body and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH-approved respirator or use of a certified chemical fume hoodRecommended, especially when handling the powder form, to prevent the inhalation of dust particles. Surgical masks offer little to no protection from chemical exposure.[1][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

  • Preparation :

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Put on all required PPE before entering the designated handling area.

  • Handling :

    • Perform all manipulations, including weighing and transferring the chemical, inside the fume hood to minimize the dispersion of dust.[1]

    • Handle the substance gently to avoid creating airborne dust.[1]

    • If the experimental procedure involves heating, ensure adequate ventilation to manage any potential fumes.[1]

  • Cleanup :

    • Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Clean up any spills immediately while wearing appropriate PPE.

    • Properly dispose of all contaminated materials according to the disposal plan.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Segregation :

    • Collect excess or unreacted this compound in a clearly labeled, sealed, and appropriate waste container.[1]

    • Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag or container.[1]

  • Labeling and Storage :

    • Clearly label all waste containers with the chemical name and associated hazards.

    • Store waste containers in a designated, secure area away from incompatible materials, awaiting pickup by a certified waste disposal service.

  • Compliance :

    • All disposal procedures must comply with local, state, and federal regulations. Consult your institution's EHS department for specific disposal protocols.

Experimental Workflow and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound and associated waste.

cluster_handling Operational Handling cluster_disposal Disposal Protocol Preparation Preparation Weighing_and_Transfer Weighing and Transfer (in Fume Hood) Preparation->Weighing_and_Transfer Proceed Experimentation Experimentation Weighing_and_Transfer->Experimentation Proceed Decontamination Decontamination Experimentation->Decontamination Post-Experiment Excess_Chemical Excess/Unused Chemical Experimentation->Excess_Chemical Waste Stream Contaminated_Materials Contaminated Materials (Gloves, Weighing Paper, etc.) Decontamination->Contaminated_Materials Waste Stream Labeled_Sealed_Container Collect in Labeled, Sealed Container Excess_Chemical->Labeled_Sealed_Container Segregate Designated_Waste_Bag Collect in Designated Waste Bag/Container Contaminated_Materials->Designated_Waste_Bag Segregate

Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.